molecular formula C9H17N B180396 6-Azaspiro[4.5]decane CAS No. 177-17-3

6-Azaspiro[4.5]decane

Cat. No.: B180396
CAS No.: 177-17-3
M. Wt: 139.24 g/mol
InChI Key: FIEQFLLZBBTQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[4.5]decane is a nitrogen-containing spirocyclic compound with the molecular formula C9H17N and an average molecular mass of 139.24 g/mol . This structure serves as a fundamental core framework, or "privileged scaffold," for developing bioactive molecules and is found in various natural and synthetic compounds with significant biological activity . Its spirocyclic architecture, featuring two rings connected through a single spiro carbon atom, provides a rigid, three-dimensional structure that is highly valuable in medicinal chemistry for exploring novel chemical space and for molecular design . Researchers utilize this compound and its derivatives as versatile intermediates in organic synthesis. Studies have detailed its functionalization and use in stereospecific ring expansion reactions to generate complex, functionalized targets . Furthermore, the this compound system can be synthesized via oxidative cyclization of olefinic precursors, highlighting its accessibility as a synthetic building block . This compound is a key precursor to the azaspirodecanedione moiety found in a class of drugs known as azapirones, which have been investigated for their therapeutic potential . Derivatives of related azaspiro[4.5]decane structures, such as N-(pyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dione, have been synthesized and evaluated for their anticonvulsant properties in scientific studies, demonstrating the relevance of this scaffold in central nervous system (CNS) drug discovery . The lipophilicity of these derivatives has been correlated with their biological activity, underscoring the importance of the core structure in structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQFLLZBBTQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626578
Record name 6-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-17-3
Record name 6-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 6-Azaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-azaspiro[4.5]decane. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines available predicted values with comprehensive, standardized experimental protocols for the determination of key parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both a summary of known information and a practical framework for further empirical investigation.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that aside from the molecular formula and weight, the listed quantitative values are computational predictions and have not been experimentally verified.

PropertyValueSource/Method
Molecular Formula C₉H₁₇N-
Molecular Weight 139.24 g/mol PubChem[1]
Boiling Point 205.7 °C at 760 mmHgPredicted[2][3][]
Melting Point Data not available-
pKa Data not available-
logP (XLogP3) 2.3Predicted by XLogP3[1][2]
Solubility Data not available-

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.[5][6][7][8][9]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[5][8]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in an appropriate solvent.[5]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5][6]

    • Prepare a solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M KCl).[5][6]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[5][6]

  • Titration Procedure:

    • Place a known volume of the this compound solution into a temperature-controlled vessel equipped with a magnetic stirrer.

    • Add the ionic strength adjustment solution.

    • Immerse the calibrated pH electrode into the solution.

    • If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH of the solution and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for experimental logP determination.[10][11]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.[11]

Methodology:

  • Preparation of Phases:

    • Mutually saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be such that it can be accurately measured in both phases after partitioning.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing known volumes of both the water-saturated n-octanol and the n-octanol-saturated water.

    • Seal the flask and shake it at a constant temperature until equilibrium is reached (this can take several hours).

  • Phase Separation:

    • Allow the mixture to stand until the two phases have completely separated. Centrifugation may be used to facilitate this process.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water]

    • Calculate the logP: logP = log₁₀(P)

Visualizations

The following diagrams illustrate the experimental workflows for the determination of pKa and logP.

pKa_Determination_Workflow prep Solution Preparation (Compound, Titrant, Ionic Strength) titrate Potentiometric Titration (Incremental Titrant Addition) prep->titrate calib pH Meter Calibration (Standard Buffers) calib->titrate plot Data Plotting (pH vs. Volume) titrate->plot analyze Data Analysis (Determine Equivalence Point) plot->analyze pKa pKa Calculation (pH at Half-Equivalence) analyze->pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

logP_Determination_Workflow phase_prep Phase Preparation (Saturated n-octanol & Water) partition Partitioning (Shake Flask at Constant Temp) phase_prep->partition separation Phase Separation (Centrifugation) partition->separation quantify Quantification (HPLC or UV-Vis) separation->quantify logP logP Calculation (log₁₀([octanol]/[water])) quantify->logP

Caption: Experimental workflow for logP determination by the shake-flask method.

Biological Context

While information on the specific biological activity of the parent this compound is scarce in the reviewed literature, the azaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry. Derivatives incorporating this framework have been investigated for a range of biological targets. For instance, various substituted 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders.[12] This suggests that this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.

References

The 6-Azaspiro[4.5]decane Scaffold: A Structural and Therapeutic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 6-azaspiro[4.5]decane core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, characterized by a spirocyclic junction between a cyclopentane and a piperidine ring, provides a rigid framework for the precise spatial orientation of functional groups. This structural feature is instrumental in achieving high affinity and selectivity for a diverse range of biological targets, making the this compound scaffold a valuable template in modern drug discovery. This technical guide provides an in-depth analysis of the scaffold's structural features, synthetic methodologies, and its burgeoning role in the development of novel therapeutics.

Structural Analysis and Physicochemical Properties

The this compound framework's inherent rigidity and defined three-dimensional geometry are key to its utility in drug design. The spirocyclic nature of the core limits conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity. The piperidine nitrogen at the 6-position serves as a crucial handle for introducing a wide array of substituents, allowing for the fine-tuning of pharmacological activity and physicochemical properties. The general structure of the this compound scaffold is depicted below:

Caption: General structure of the this compound scaffold.

Synthetic Strategies

The construction of the this compound core can be achieved through various synthetic routes. Multi-step sequences often involve the initial construction of the piperidine ring followed by a spirocyclization step. Common strategies include intramolecular cyclization reactions and ring-closing metathesis. The choice of synthetic route is often dictated by the desired substitution patterns on the final molecule.[1]

One-step domino reactions have also been developed for the efficient synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.[2] These reactions involve the palladium-catalyzed reaction of unactivated yne-en-ynes with substituted aryl halides, forming three new carbon-carbon bonds in a single step.

A visible-light-induced nitrogen-atom deletion strategy has also been reported for the synthesis of 7-azaspiro[4.5]decane from readily available N-spiroheterocycles. This method provides direct access to this structurally complex motif.

Biological Activities and Therapeutic Applications

The this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting a range of receptors and enzymes.

Sigma-1 Receptor Ligands

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have shown high affinity and selectivity for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in cellular stress responses. These ligands are being explored for their potential in neuroprotection and the treatment of psychiatric disorders.[1]

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptors

CompoundKi (σ1) (nM)Selectivity (Ki(σ2)/Ki(σ1))
Derivative 1 0.472 - 44
Derivative 2 12.12 - 44
[18F]8 0.61 - 12.02 - 44

Data sourced from multiple studies.

The interaction of these ligands with the sigma-1 receptor can modulate downstream signaling pathways, including the unfolded protein response (UPR) and calcium signaling, which are crucial in maintaining cellular homeostasis.

cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Binding IRE1 IRE1α Sigma1R->IRE1 Modulation PERK PERK Sigma1R->PERK Modulation ATF6 ATF6 Sigma1R->ATF6 Modulation Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling UPR Unfolded Protein Response IRE1->UPR PERK->UPR ATF6->UPR Ligand This compound Ligand Ligand->Sigma1R Agonist Binding Stress Cellular Stress Stress->Sigma1R Activation Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection UPR->Neuroprotection Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition Start Piperidine Precursor Step1 Nitrogen Protection Start->Step1 Step2 Cyclopentane Ring Formation Step1->Step2 Step3 Oxa-Spirocycle Formation Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Functionalization Step4->Step5 Product 1-Oxa-8-azaspiro[4.5]decane Derivative Step5->Product

References

An In-depth Technical Guide to the Stereochemistry of 6-Azaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutics. The stereochemistry of this spirocyclic system, arising from the chiral spirocenter, plays a crucial role in determining the pharmacological activity, selectivity, and pharmacokinetic properties of its derivatives. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound isomers, including their synthesis, resolution, and characterization. While specific data on the parent this compound is limited in publicly available literature, this guide draws upon established principles and detailed protocols for analogous spirocyclic amines to provide a thorough understanding of the core concepts and experimental methodologies.

Introduction to the Stereochemistry of this compound

The this compound ring system is characterized by a central spiro carbon atom, which is a stereocenter. This gives rise to two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as receptors and enzymes, resulting in varied pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize and isolate enantiomerically pure forms of this compound and its derivatives is of paramount importance in drug discovery and development.

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, including as dopamine agonists, sigma-1 (σ1) receptor ligands, M1 muscarinic acetylcholine receptor agonists, and kinase inhibitors.[2][3] The specific stereoisomer often exhibits the desired therapeutic activity, while the other may be inactive or contribute to off-target effects.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be approached through two main strategies:

  • Racemic Synthesis followed by Chiral Resolution: This is a common approach where the racemic mixture of the spirocycle is first synthesized, and then the enantiomers are separated.

  • Asymmetric Synthesis: This strategy aims to directly produce a single enantiomer in excess.

Racemic Synthesis
Asymmetric Synthesis

Modern synthetic methodologies offer several avenues for the enantioselective synthesis of spiro compounds, including azaspirocycles.[4][5] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach is the N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides, which has been shown to produce azaspiro[4.5]decanes with excellent enantioselectivities (up to 99% ee).[1] Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes is another powerful method for the enantioselective synthesis of azaspiro[n.2]alkanes.[6]

The following diagram illustrates a generalized workflow for the enantioselective synthesis of a chiral spiro compound.

G cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_product Product Start1 Achiral Precursor A Reaction Key Stereodifferentiating Step Start1->Reaction Start2 Achiral Precursor B Start2->Reaction Product Enantioenriched Spiro Compound Reaction->Product Forms Chiral Center Catalyst Chiral Catalyst or Auxiliary Catalyst->Reaction Controls Stereoselectivity

Fig. 1: Generalized workflow for enantioselective synthesis.

Chiral Resolution of this compound Isomers

For racemic mixtures of this compound, chiral resolution is a crucial step to obtain the individual enantiomers. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[5]

Principle of Diastereomeric Salt Resolution

The principle behind this technique is the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution of a Spirocyclic Amine

The following is a detailed, adaptable protocol for the chiral resolution of a racemic spirocyclic amine, such as this compound, using (+)-O,O'-dibenzoyl-D-tartaric acid as the resolving agent.

Materials:

  • Racemic this compound

  • (+)-O,O'-Dibenzoyl-D-tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol, with gentle warming.

    • In a separate flask, dissolve the chiral resolving agent, for example, (+)-O,O'-dibenzoyl-D-tartaric acid (0.5-1.0 equivalent), in the same solvent, also with gentle warming.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base, such as 2 M sodium hydroxide solution, dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

    • Extract the liberated free amine into an organic solvent like diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.

The following diagram illustrates the logical workflow of this chiral resolution process.

G Racemic Racemic this compound ((R)- and (S)-isomers) SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid Derivative) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts [(R)-Amine-(+)-Acid] and [(S)-Amine-(+)-Acid] SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomeric Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->MoreSoluble Basification1 Basification (e.g., NaOH) LessSoluble->Basification1 Basification2 Basification (e.g., NaOH) MoreSoluble->Basification2 Enantiomer1 Enantiomerically Enriched (R)- or (S)-Amine Basification1->Enantiomer1 Enantiomer2 Other Enantiomer (Recovered from Mother Liquor) Basification2->Enantiomer2

Fig. 2: Workflow for chiral resolution by diastereomeric salt formation.

Characterization of this compound Isomers

Once the enantiomers are separated, they must be characterized to confirm their purity and absolute configuration.

Quantitative Data
Property(R)-Isomer(S)-IsomerRacemateReference
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not available0
¹H NMR (δ, ppm) Data not availableData not availableData not available
¹³C NMR (δ, ppm) Data not availableData not availableData not available
Spectroscopic and Analytical Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the spirocycle. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral shift reagents can allow for their differentiation.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral sample.

  • Optical Rotation: A polarimeter is used to measure the specific rotation of the purified enantiomers. Enantiomers will rotate plane-polarized light to an equal but opposite degree.

  • X-ray Crystallography: Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This is often achieved by crystallizing a salt of the enantiomerically pure amine with a chiral acid of known absolute configuration.

Conformational Analysis

The this compound system consists of a five-membered pyrrolidine ring and a six-membered piperidine ring fused at the spirocenter. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents on the piperidine ring can exist in either axial or equatorial positions, and the preferred conformation will depend on the steric bulk of these substituents. Computational studies can provide valuable insights into the relative energies of different conformers and the conformational preferences of the ring system.

Pharmacological Significance of Stereoisomerism

As previously mentioned, the stereochemistry of this compound derivatives can have a profound impact on their pharmacological activity. For example, in a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones designed as antihypertensive agents, the stereochemistry of the substituents was found to be critical for their activity as α-adrenergic blockers.[7] The differential binding of enantiomers to their biological targets underscores the necessity of working with stereochemically pure compounds in drug development.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its application in medicinal chemistry. While specific experimental data on the parent compound's isomers are sparse, this guide provides a comprehensive framework for understanding their synthesis, resolution, and characterization based on established principles and methodologies for analogous spirocyclic amines. The provided experimental protocols and logical workflows serve as a valuable resource for researchers and drug development professionals working with this important class of compounds. Further research into the enantioselective synthesis and pharmacological evaluation of the parent this compound and its simple derivatives is warranted to fully explore the potential of this versatile scaffold.

References

The Emergence of 6-Azaspiro[4.5]decane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, is garnering significant attention in medicinal chemistry. Its rigid conformational structure provides a novel framework for designing selective and high-affinity ligands for a diverse range of biological targets. This technical guide explores the discovery of novel this compound and related azaspiro[4.5]decane derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and discovery workflows.

I. Quantitative Biological Activity of Novel Azaspiro[4.5]decane Derivatives

The therapeutic potential of azaspiro[4.5]decane derivatives has been demonstrated across multiple target classes. The following tables summarize the in vitro activities of recently discovered compounds, providing a comparative overview of their potency and selectivity.

Table 1: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors

Receptor Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

CompoundRIPK1 IC50 (nM)Cellular Anti-necroptosis Activity (U937 cells)
Compound 8 Hit Compound-
Compound 41 92Significant

Data sourced from a study on the discovery of novel RIPK1 inhibitors, where virtual screening led to the identification of a triazaspiro[4.5]decane hit, followed by optimization to potent 2,8-diazaspiro derivatives.[1][2]

Table 2: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) are key components of the JAK-STAT signaling pathway, which is central to the inflammatory response. Dual inhibitors are being explored for the treatment of inflammatory bowel disease.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2 vs. TYK2)
Compound 48 637>140>23-fold

Data from a study describing the structure-activity relationship of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[3]

Table 3: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 (σ1) Receptor Ligands

The sigma-1 receptor is a chaperone protein implicated in various neurological disorders and cancer. Novel radioligands are being developed for PET imaging.

Compoundσ1 Receptor Affinity (Ki, nM)σ2/σ1 Selectivity (Ki ratio)
Compound 5a 5.4 ± 0.430-fold
Compound 8 0.47 - 12.12 - 44

Data compiled from studies on the synthesis and evaluation of novel 1-oxa-8-azaspiro[4.5]decane derivatives as potential imaging agents for sigma-1 receptors.[4][5][6]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for key experiments cited in the discovery of these novel compounds.

Protocol 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives (General Workflow)

This protocol outlines the general synthetic workflow for the optimization of lead compounds targeting RIPK1.

G cluster_start Starting Materials & Hit Compound cluster_opt Structural Optimization cluster_end Final Products & Analysis start Virtual Screening Hit: 8-benzoyl-3-benzyl-1,3,8- triazaspiro[4.5]decane-2,4-dione step1 Scaffold Hopping & Simplification start->step1 Lead Identification step2 Introduction of diverse substituents (R1, R2, R3) step1->step2 SAR Exploration step3 Synthesis of 2,8-diazaspiro[4.5]decan-1-one core via multi-step reactions step2->step3 product Library of novel 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., Compound 41) step3->product analysis Purification (e.g., Chromatography) & Characterization (NMR, MS) product->analysis

Caption: General workflow for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Methodology:

  • Hit Identification: A virtual screening workflow was employed to identify 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound.[1][2]

  • Structural Optimization: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized to explore the structure-activity relationship (SAR). This involved modifying substituents at various positions of the spirocyclic core.

  • Synthesis: The synthesis typically involves multi-step reactions, starting from commercially available materials to construct the spirocyclic scaffold, followed by the introduction of desired functional groups.

  • Purification and Characterization: The final compounds were purified using techniques such as column chromatography. The structures were confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase.

Materials:

  • Recombinant human RIPK1 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Synthesized inhibitor compounds (e.g., Compound 41)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the RIPK1 enzyme, substrate peptide, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Protocol 3: Cellular Anti-Necroptotic Effect Assay (U937 Cells)

This cell-based assay evaluates the ability of the compounds to protect cells from induced necroptosis.

Materials:

  • U937 human monocytic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Necroptosis-inducing agents: TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed U937 cells into a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk.

  • Incubate the cells for 24-48 hours.

  • Measure cell viability using a luminescent cell viability assay, which quantifies the amount of ATP present, an indicator of metabolically active cells.

  • Analyze the data to determine the protective effect of the compounds against necroptosis.

III. Signaling Pathways and Discovery Logic

Visualizing the biological context and the discovery process is essential for understanding the rationale behind the development of these novel derivatives.

RIPK1-Mediated Necroptosis Pathway

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention for the novel 2,8-diazaspiro[4.5]decan-1-one inhibitors.

G tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 complex1 Complex I tnfr1->complex1 ripk1 RIPK1 ripk3 RIPK3 ripk1->ripk3 recruits & phosphorylates necrosome Necrosome (Complex IIb) ripk1->necrosome mlkl MLKL ripk3->mlkl recruits & phosphorylates ripk3->necrosome outcome Necroptosis (Cell Death) mlkl->outcome oligomerizes & translocates to membrane complex1->ripk1 inhibitor Compound 41 (2,8-diazaspiro[4.5]decan-1-one) inhibitor->ripk1 Inhibits kinase activity

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by novel spirocyclic compounds.

TYK2/JAK1 Signaling Pathway in Inflammation

This diagram shows the role of TYK2 and JAK1 in cytokine signaling and how dual inhibitors can modulate the inflammatory response.

G cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor binds tyk2 TYK2 receptor->tyk2 activates jak1 JAK1 receptor->jak1 activates stat STAT tyk2->stat phosphorylate jak1->stat phosphorylate stat->stat outcome Gene Transcription (Pro-inflammatory genes) stat->outcome translocates to nucleus inhibitor Compound 48 (2,8-diazaspiro[4.5]decan-1-one) inhibitor->tyk2 Inhibits kinase activity inhibitor->jak1 Inhibits kinase activity

Caption: Dual inhibition of TYK2 and JAK1 in the JAK-STAT signaling pathway.

IV. Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area for the discovery of novel therapeutics. The inherent three-dimensionality and synthetic tractability of this core structure allow for the fine-tuning of pharmacological properties, leading to potent and selective agents against a range of challenging disease targets.[7] Future research will likely focus on expanding the chemical space around this privileged scaffold, exploring new therapeutic applications, and optimizing pharmacokinetic profiles to advance these novel derivatives toward clinical development. The synthesis of diverse spirocyclic compounds, including 2-amino-spiro[4.5]decane-6-ones, through innovative catalytic methods continues to broaden the toolkit for medicinal chemists.[8]

References

A Technical Guide to the Theoretical Modeling of 6-Azaspiro[4.5]decane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 6-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds targeting receptors such as the sigma-1 (σ1) receptor. The three-dimensional conformation of this spirocyclic system is critical to its biological activity, governing how it interacts with protein binding sites. This technical guide provides an in-depth overview of the theoretical methods used to model the conformations of this compound, details the experimental protocols for model validation, and presents a systematic workflow for computational analysis.

Introduction to this compound Conformations

The this compound core consists of a cyclopentane ring fused to a piperidine ring through a common spiro carbon atom. The conformational flexibility of this molecule is primarily dictated by the piperidine ring, which, like cyclohexane, can adopt several key conformations. Understanding the relative energies and populations of these conformers is essential for structure-activity relationship (SAR) studies and rational drug design.

The principal conformations of the six-membered piperidine ring are the low-energy chair forms and the higher-energy boat and twist-boat forms. The chair conformation is significantly more stable due to the minimization of two primary types of strain:

  • Angle Strain: Deviation from the ideal tetrahedral bond angle of 109.5°. The chair conformation achieves angles very close to this ideal.[1]

  • Torsional Strain: Repulsion between electrons in eclipsing bonds. The chair form arranges all substituents on adjacent carbons in a staggered arrangement, eliminating this strain.[1][2]

In the parent this compound, the piperidine ring can exist in two primary chair conformations, distinguished by the orientation of the nitrogen's lone pair or its attached hydrogen atom (axial vs. equatorial). The interconversion between these chair forms, known as a ring flip, proceeds through higher-energy intermediates like the half-chair, twist-boat, and boat conformations.

Computational Modeling Workflow

A systematic computational workflow is crucial for thoroughly exploring the conformational landscape of this compound. The process begins with generating an initial 3D structure and culminates in the analysis of a set of low-energy, stable conformers.

G cluster_0 A Initial Structure Generation (2D to 3D Conversion) B Conformational Search (e.g., Systematic or Stochastic Search) A->B Input Structure C Geometry Optimization (e.g., MMFF94, UFF) B->C Generate Raw Conformers D Duplicate Removal & Clustering (RMSD Threshold) C->D Minimize Geometries E High-Level Optimization & Energy Calculation (e.g., DFT, MP2) D->E Unique Conformers F Thermodynamic Analysis (Boltzmann Distribution) E->F Refined Energies G Final Ensemble of Low-Energy Conformers F->G Calculate Populations

Caption: A typical workflow for computational conformational analysis.

Theoretical Methods for Energy Calculation

The accuracy of conformational modeling depends on the computational method used to calculate the potential energy of each conformation.

  • Molecular Mechanics (MM): This method uses a classical physics approach, representing atoms as balls and bonds as springs. It is computationally fast and ideal for initial conformational searches on molecules of this size. The energy is calculated using a "force field," which is a set of parameters describing bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.[3] For nitrogen-containing heterocycles, force fields like MMFF94 (Merck Molecular Force Field) and the Allinger force fields (MM3 , MM4 ) are often recommended.[3]

  • Quantum Mechanics (QM): These methods solve the Schrödinger equation to describe the electronic structure of the molecule, offering higher accuracy at a greater computational cost.

    • Density Functional Theory (DFT): DFT is a widely used QM method that provides a good balance of accuracy and efficiency for conformational energies of organic molecules.[4]

    • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., DLPNO-CCSD(T)) provide benchmark-quality energies and are often used to validate the results from faster methods like DFT and MM.[3]

Quantitative Conformational Energy Analysis

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair 0.0Ground state; no significant angle or torsional strain.[1][5]
Twist-Boat ~5.5Avoids flagpole interactions but retains some torsional strain.[1][5]
Boat ~6.9High energy due to flagpole steric hindrance and eclipsing torsional strain.[1][5]
Half-Chair ~10.8Transition state for chair-to-twist-boat interconversion; significant angle and torsional strain.
Table 1: Relative conformational energies of the cyclohexane ring, serving as a model for the piperidine moiety in this compound. Energies are benchmarked against the stable chair conformation.

For N-substituted 6-azaspiro[4.5]decanes, a key question is the preference for the axial versus equatorial position of the substituent on the nitrogen. For a simple N-H or N-methyl group, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on C7 and C10. However, the conformational preference can be influenced by the solvent and the nature of the substituent.[6][7]

Experimental Protocols for Validation

Theoretical models must be validated by experimental data. For conformational analysis of small molecules, NMR spectroscopy and X-ray crystallography are the gold-standard techniques.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides information on the time-averaged conformation of a molecule. Techniques like NOESY are particularly powerful for determining spatial proximity between atoms.[8]

Objective: To determine the dominant solution-phase conformation and identify through-space correlations consistent with a specific chair form.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton through-bond (²J, ³J) coupling networks.

  • 2D NOESY Acquisition:

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.[8] This experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9]

    • Set a mixing time appropriate for a small molecule (typically 300-800 ms).

  • Data Analysis:

    • Analyze the NOESY spectrum for key cross-peaks. For example, in a chair conformation with an axial substituent on the nitrogen, a NOE correlation would be expected between the substituent's protons and the axial protons at C7 and C10.

    • The absence of such correlations, and the presence of correlations to equatorial protons, would support an equatorial conformation.

    • Analyze vicinal coupling constants (³JHH) from the high-resolution 1D ¹H spectrum. The magnitude of these couplings can provide information about the dihedral angles and thus support a specific chair conformation.[10]

Single-Crystal X-ray Crystallography Protocol

X-ray crystallography provides an unambiguous, static picture of the molecule's conformation in the solid state.

Objective: To determine the precise three-dimensional structure and conformation of the this compound derivative in a crystal lattice.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[11]

    • A common method is slow evaporation: dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial.

    • Other methods include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the "phase problem" using direct methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions, bond lengths, and angles against the experimental data until the model converges. The final refined structure provides a definitive view of the solid-state conformation.

Biological Relevance: Targeting the Sigma-1 Receptor

Many this compound derivatives show high affinity for the sigma-1 (σ1) receptor. This receptor is not a classical cell-surface receptor but an intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). Its function is crucial for regulating calcium signaling between the ER and mitochondria and maintaining cellular homeostasis. The conformation of a ligand is paramount for achieving a high-affinity interaction with the σ1 receptor's binding pocket.

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondria-Associated Membrane (MAM) BiP BiP (Chaperone) S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3 Receptor (Ca2+ Channel) Ca_Mod Modulation of Ca2+ Signaling IP3R->Ca_Mod Regulates Ca2+ flux Ligand Ligand (e.g., this compound derivative) Ligand->S1R_inactive Binds S1R_active->IP3R Translocates & Modulates Cell_Response Cellular Stress Response & Survival Ca_Mod->Cell_Response

Caption: Simplified signaling role of the Sigma-1 receptor.

Conclusion

The theoretical modeling of this compound conformations is a critical component of modern drug discovery. By employing a robust computational workflow that combines efficient molecular mechanics searches with accurate quantum mechanics calculations, researchers can generate reliable models of the conformational landscape. These theoretical models, when validated by rigorous experimental techniques such as NMR spectroscopy and X-ray crystallography, provide invaluable insights into the structure-activity relationships that drive ligand-receptor interactions, ultimately enabling the design of more potent and selective therapeutics.

References

Exploring the Chemical Space of 6-Azaspiro[4.5]decane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional conformation that has proven valuable in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Core Structure and Significance

The this compound core consists of a piperidine ring fused to a cyclopentane ring at the C-4 position of the piperidine, creating a spirocyclic system. This rigid structure reduces the conformational flexibility of the molecule, which can lead to increased receptor affinity and selectivity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Synthetic Strategies

The synthesis of this compound analogs typically involves multi-step sequences. A common approach begins with the construction of a suitable piperidine precursor followed by a spirocyclization step. Key synthetic strategies include intramolecular cyclization reactions and ring-closing metathesis. The choice of synthetic route is often dictated by the desired substitution patterns on the final molecule.[1]

A notable synthetic method involves the alkylation of the pyrrolidine enamine of a key intermediate, ethyl 3-oxopiperidine-1-carboxylate, to introduce substituents at the 6-position.[2] Another innovative approach utilizes a visible-light-induced nitrogen-atom deletion of unactivated secondary amines to remodel cyclic precursors into atom-deleted analogues, providing streamlined access to complex spirocyclic motifs.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, primarily targeting the central nervous system (CNS).

Dopamine Agonists

Certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists.[2] For instance, the 4-indolymethyl analog exhibited potent dopamine agonist activity in the cat cardioaccelerator nerve assay, with an ID50 of 0.095 µmol/kg.[2]

Sigma-1 Receptor Ligands

The sigma-1 (σ1) receptor, an intracellular chaperone protein, is a target for neuroprotection and the treatment of psychiatric disorders.[1] Azaspiro[4.5]decane derivatives have shown significant activity as σ1 receptor ligands.[1] For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) displayed a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM.[3] This compound has also been developed as a radioligand for PET imaging of tumors expressing the σ1 receptor.[3]

Anticonvulsant Properties

N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant activity.[4] Several compounds in this series showed protection in the subcutaneous metrazole (sc.Met) seizure model, indicating potential for the treatment of generalized absence seizures.[4]

Anticancer Activity

The 1-thia-4-azaspiro[4.5]decane scaffold has been incorporated into compounds with anticancer properties.[5] Derivatives have been synthesized and tested against various cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal), with some showing moderate to high inhibitory activity.[5] Additionally, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been designed and synthesized, demonstrating antiproliferative activity against cancer cell lines.[6]

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

1,3,8-Triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.[7][8] These compounds target the c subunit of the F1/FO-ATP synthase complex and have shown promise in preclinical models of myocardial infarction by reducing apoptosis and improving cardiac function.[8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound analogs and related compounds.

Table 1: Dopamine Agonist Activity

CompoundStructureAssayActivity (ID50)Reference
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneCat cardioaccelerator nerve0.095 µmol/kg[2]
Apomorphine (Reference)Cat cardioaccelerator nerve0.0348 µmol/kg[2]

Table 2: Sigma-1 Receptor Binding Affinity

CompoundStructureReceptorAffinity (Ki)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)Sigma-15.4 ± 0.4 nM[3]

Table 3: Anticonvulsant Activity of 2-Azaspiro[4.5]decane-1,3-dione Derivatives

CompoundR GroupMES Screen (300 mg/kg)sc.Met Screen (300 mg/kg)Reference
VIII3-methylphenyl-+[4]
XIV4-methylphenyl-+[4]

MES: Maximal Electroshock Seizure; sc.Met: subcutaneous Metrazole seizure. '+' indicates protection, '-' indicates no protection.

Table 4: Antiproliferative Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

CompoundCancer Cell LineIC50 (µM)Reference
7jMDA-MB-231< 1 µM[6]

Experimental Protocols

General Synthesis of 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes[2]
  • Intermediate Synthesis: Ethyl 3-oxopiperidine-1-carboxylate is used as the key intermediate.

  • Enamine Formation: The intermediate is reacted with pyrrolidine to form the corresponding enamine.

  • Alkylation: The enamine is then alkylated with the desired substituent (e.g., benzyl bromide, 3-indolylmethyl bromide, or 4-indolylmethyl bromide) to introduce the group at the 6-position.

  • Purification: The final product is purified using standard chromatographic techniques.

Sigma-1 Receptor Binding Assay[1][3]
  • Tissue Preparation: Guinea pig brain membranes are prepared as the source of sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine is used as the radioligand.

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol). IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Anticonvulsant Screening in Mice[4]
  • Animal Model: Male mice are used for the study.

  • Compound Administration: Test compounds are administered intraperitoneally as a suspension in 0.5% methylcellulose at doses of 30, 100, and 300 mg/kg.

  • Maximal Electroshock (MES) Test: This test is used to identify compounds that protect against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes, and the ability of the compound to prevent the tonic hindlimb extension is recorded.

  • Subcutaneous Metrazole (sc.Met) Test: This test is used to identify compounds that protect against generalized absence seizures. Metrazole (pentylenetetrazole) is administered subcutaneously to induce clonic seizures, and the ability of the compound to prevent these seizures is observed.

  • Neurological Toxicity (Rotorod Test): This test assesses motor impairment. Mice are placed on a rotating rod, and the time they are able to remain on the rod is measured.

Visualizations

General Synthetic Workflow for this compound Analogs

G Start Piperidine Precursor Step1 Spirocyclization Reaction (e.g., Intramolecular Cyclization) Start->Step1 Core This compound Core Step1->Core Step2 Functional Group Interconversion or Substitution Core->Step2 Analogs Diverse Analogs Step2->Analogs

Caption: A generalized workflow for the synthesis of this compound analogs.

Signaling Pathway for Sigma-1 Receptor Modulation

G Ligand Azaspiro[4.5]decane Ligand Sigma1R Sigma-1 Receptor (Intracellular Chaperone) Ligand->Sigma1R Binds to CellularStress Cellular Stress (e.g., Oxidative Stress) Sigma1R->CellularStress Modulates Response Neuroprotection Neuroprotection Sigma1R->Neuroprotection Promotes PsychiatricDisorders Modulation of Psychiatric Disorders Sigma1R->PsychiatricDisorders Impacts CellularStress->Neuroprotection G Start Test Compound Administration (i.p.) MES Maximal Electroshock (MES) Test Start->MES SCMET Subcutaneous Metrazole (sc.Met) Test Start->SCMET ROTOROD Rotorod Test (Neurological Toxicity) Start->ROTOROD EndpointMES Protection from Tonic-Clonic Seizures MES->EndpointMES EndpointSCMET Protection from Absence Seizures SCMET->EndpointSCMET EndpointROTOROD Motor Impairment Assessment ROTOROD->EndpointROTOROD

References

The Architectural Versatility of 6-Azaspiro[4.5]decane: A Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that provides a unique platform for the development of novel therapeutics. This spirocyclic system, consisting of a piperidine ring fused to a cyclopentane ring at the alpha-carbon to the nitrogen, has been instrumental in the design of compounds targeting a range of biological entities, including those in the central nervous system (CNS) and pathways related to inflammatory diseases. This technical guide provides a comprehensive review of the synthetic strategies employed to construct this valuable scaffold, complete with detailed experimental protocols, comparative data, and visualizations of key synthetic pathways.

Core Synthetic Strategies and Methodologies

The construction of the this compound core can be achieved through several elegant synthetic routes, each offering distinct advantages in terms of starting material availability, stereocontrol, and overall efficiency. Key among these are intramolecular cyclization reactions, such as the Dieckmann condensation and intramolecular Mannich reaction, as well as multi-step sequences involving reductive amination and elegant total synthesis approaches for complex natural products.

Intramolecular Cyclization Approaches

Dieckmann Condensation: This powerful carbon-carbon bond-forming reaction involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired spirocyclic ketone. The general strategy involves the preparation of a suitably substituted adipic acid derivative which, upon treatment with a strong base, undergoes cyclization to form the cyclopentanone ring of the spiro[4.5]decane system.

Intramolecular Mannich Reaction: The intramolecular Mannich reaction provides an efficient route to the this compound core by forming a new C-C bond between an enolizable ketone and an iminium ion within the same molecule. This approach is particularly useful for constructing the piperidine ring of the spirocycle.

Reductive Amination Strategies

Reductive amination offers a versatile and widely used method for the synthesis of the piperidine ring within the this compound framework. This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A common approach involves the reaction of a 1,4-cyclohexanedione derivative with an appropriate amino ester, followed by cyclization and reduction to form the spirocyclic amine.

Total Synthesis of Halichlorine: A Case Study

The total synthesis of the marine alkaloid halichlorine, which features a complex this compound core, showcases the sophisticated application of multiple synthetic strategies. The renowned synthesis by Danishefsky and coworkers utilized a "Meyers lactam" to introduce chirality, followed by a sequence of reactions including Claisen condensation and a Mannich-like cyclization to construct the intricate spirocyclic system.[1][2] This monumental work highlights the power of strategic bond disconnections and stereocontrolled reactions in accessing complex natural products containing the this compound motif.[3][4][5]

Key Synthetic Intermediates and Reactions

A pivotal intermediate in several synthetic routes is ethyl 1-benzyl-4-oxopiperidine-3-carboxylate . This compound serves as a versatile building block for the elaboration of the this compound skeleton. Its synthesis and subsequent reactions are central to many of the methodologies described herein.

Comparative Data on Synthetic Routes

The choice of synthetic route often depends on the desired substitution pattern, scalability, and stereochemical requirements. The following table summarizes key quantitative data from representative synthetic methods.

RouteKey ReactionStarting MaterialsReagents & ConditionsYield (%)Reference
Alkylation of Enamine AlkylationEthyl 3-oxopiperidine-1-carboxylate, Pyrrolidine1. Benzyl bromide; 2. 3-Indolylmethyl iodide; 3. 4-Indolylmethyl iodideNot specified[6]
Danishefsky's Halichlorine Synthesis Meyers Lactam, Claisen Condensation, Mannich Reactionγ-keto acid, D-(−)-phenylglycinolMultiple steps and reagentsNot specified[1][2]
N-Acyliminium Spirocyclization IodoaminocyclizationAllylaminocyclohexanesIodineGood yields[7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the this compound core, based on established literature procedures.

Protocol 1: Synthesis of 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes via Enamine Alkylation[6]

This protocol describes a general method for the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are closely related to the this compound core.

Step 1: Formation of the Pyrrolidine Enamine of Ethyl 3-oxopiperidine-1-carboxylate

  • To a solution of ethyl 3-oxopiperidine-1-carboxylate in a suitable aprotic solvent (e.g., toluene), add an excess of pyrrolidine.

  • Heat the mixture to reflux with azeotropic removal of water until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent and excess pyrrolidine under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add the desired alkylating agent (e.g., benzyl bromide, 3-indolylmethyl iodide, or 4-indolylmethyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 6-substituted product.

Step 3: Reduction and Deprotection (if necessary)

  • The resulting product can be further modified, for example, by reduction of the ester and ketone functionalities and removal of any protecting groups to yield the core this compound scaffold.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for constructing the this compound core.

Dieckmann_Condensation Substituted Adipic Acid Derivative Substituted Adipic Acid Derivative Diester Diester Substituted Adipic Acid Derivative->Diester Esterification β-Keto Ester β-Keto Ester Diester->β-Keto Ester Dieckmann Condensation (Strong Base) 6-Azaspiro[4.5]decan-one 6-Azaspiro[4.5]decan-one β-Keto Ester->6-Azaspiro[4.5]decan-one Hydrolysis & Decarboxylation This compound This compound 6-Azaspiro[4.5]decan-one->this compound Reduction

Dieckmann Condensation Pathway

Reductive_Amination 1,4-Cyclohexanedione Derivative 1,4-Cyclohexanedione Derivative Imine/Enamine Intermediate Imine/Enamine Intermediate 1,4-Cyclohexanedione Derivative->Imine/Enamine Intermediate Condensation Amino Ester Amino Ester Amino Ester->Imine/Enamine Intermediate This compound Derivative This compound Derivative Imine/Enamine Intermediate->this compound Derivative Reduction (e.g., NaBH4, H2/Pd)

Reductive Amination Pathway

Signaling Pathways of this compound Derivatives

Derivatives of the this compound scaffold have shown significant activity as modulators of various biological targets, particularly within the central nervous system.

Dopamine Receptor Modulation

Certain this compound analogs have been identified as potent dopamine receptor agonists.[6] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Upon agonist binding, these receptors activate downstream signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

References

The 6-Azaspiro[4.5]decane Ring System: A Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[4.5]decane scaffold is a key structural motif in a variety of natural products and pharmacologically active compounds.[1] Its unique three-dimensional architecture, featuring a piperidine ring fused to a cyclopentane via a spirocyclic carbon, imparts valuable properties for drug design, including conformational rigidity and novel exit vectors for substituent placement.[2] This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound ring system, offering a comprehensive resource for researchers engaged in the synthesis and derivatization of this important heterocyclic scaffold.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several synthetic strategies, primarily involving the formation of the piperidine ring onto a pre-existing cyclopentane moiety or vice versa. Key approaches include intramolecular cyclization reactions and reductive amination.[3][4]

A common strategy involves the use of a cyclopentanone derivative as a starting material. The piperidine ring can then be constructed through a series of reactions, including the introduction of a nitrogen-containing side chain followed by intramolecular cyclization. For instance, a one-pot hydrogenation-cyclization can efficiently construct the this compound skeleton with desired stereochemistry.[5] Another powerful method is the double reductive amination of a 1,5-dicarbonyl compound, which provides a direct route to the piperidine ring.[6] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.[2]

Below is a generalized workflow for the synthesis of the this compound core.

G cluster_start Starting Materials cluster_methods Key Synthetic Steps cluster_product Product Cyclopentanone Derivative Cyclopentanone Derivative Side Chain Introduction Side Chain Introduction Cyclopentanone Derivative->Side Chain Introduction Reductive Amination Reductive Amination Cyclopentanone Derivative->Reductive Amination Nitrogen Source (e.g., Amine) Nitrogen Source (e.g., Amine) Nitrogen Source (e.g., Amine)->Side Chain Introduction Nitrogen Source (e.g., Amine)->Reductive Amination Intramolecular Cyclization Intramolecular Cyclization Side Chain Introduction->Intramolecular Cyclization This compound Core This compound Core Intramolecular Cyclization->this compound Core Reductive Amination->this compound Core

Synthetic workflow for the this compound core.
Experimental Protocol: Intramolecular Cyclization via Reductive Amination

This protocol describes a general procedure for the synthesis of a this compound derivative through an intramolecular reductive amination of an amino ketone.

Materials:

  • Appropriately substituted amino ketone precursor

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amino ketone precursor in dichloroethane, add sodium triacetoxyborohydride in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Fundamental Reactivity of the this compound Nitrogen

The secondary amine of the this compound ring system is the primary site of reactivity, behaving as a typical nucleophile and base. Key reactions include N-alkylation, N-acylation, and oxidation.

G cluster_reactions Reactions at Nitrogen This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation R-X, Base N-Acylation N-Acylation This compound->N-Acylation RCOCl or (RCO)2O, Base Oxidation Oxidation This compound->Oxidation Oxidizing Agent (e.g., m-CPBA) Rearrangement Rearrangement This compound->Rearrangement e.g., N-Halosuccinimide N-Alkyl-6-azaspiro[4.5]decane N-Alkyl-6-azaspiro[4.5]decane N-Alkylation->N-Alkyl-6-azaspiro[4.5]decane N-Acyl-6-azaspiro[4.5]decane N-Acyl-6-azaspiro[4.5]decane N-Acylation->N-Acyl-6-azaspiro[4.5]decane N-Oxide or Ring-Opened Products N-Oxide or Ring-Opened Products Oxidation->N-Oxide or Ring-Opened Products Bicyclic Amidines Bicyclic Amidines Rearrangement->Bicyclic Amidines

Reactivity map of the this compound nitrogen.
N-Alkylation

The nitrogen atom of the this compound ring can be readily alkylated using various alkylating agents in the presence of a base. This reaction is fundamental for introducing diverse substituents at the nitrogen atom, a common strategy in drug development to modulate pharmacological properties.

Table 1: Representative N-Alkylation Reactions of Azaspiro Compounds

EntryAmine SubstrateAlkylating AgentBaseSolventProductYield (%)Reference
12-oxa-6-azaspiro[3.3]heptane2-fluoro-4-nitroanilineNaOHDMSO6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87[7]
2Secondary AmineBenzyl alcoholRaNi-N-benzylanilineHigh[8]
Experimental Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate and the alkyl halide.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

N-Acylation

N-acylation of the this compound nitrogen is another crucial transformation, typically achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can act as a key pharmacophore or a precursor for further transformations.

Table 2: Representative N-Acylation Reactions of Amines

EntryAmineAcylating AgentBaseSolventProductYield (%)Reference
1Nitrogenous heterocyclesBenzoyl chloridePotter's claySolvent-freeN-Benzoyl heterocycles69-97[9]
2N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEACH₂Cl₂N-benzoyl-N-(pyridin-2-ylmethyl)acetamide94[10]
Experimental Protocol: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound and triethylamine in dichloromethane and cool the solution to 0 °C.

  • Slowly add the acyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by chromatography to obtain the N-acyl derivative.

Oxidation

Oxidation of the nitrogen atom in the this compound ring system can lead to various products, including N-oxides or ring-opened compounds, depending on the oxidant and reaction conditions. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. These reactions can be used to introduce new functional groups or to probe the electronic properties of the nitrogen atom. The oxidation of sulfides to sulfoxides and sulfones, and amines to nitroalkanes, nitroxides, or N-oxides are common applications of m-CPBA.[11]

Rearrangement Reactions

Spirocyclic amines can undergo interesting rearrangement reactions. For instance, treatment of spirocyclic cyclobutane aminals with N-halosuccinimides can lead to a ring expansion to form bicyclic amidines.[3][6] This type of reactivity highlights the potential for skeletal diversification of the this compound system.

Conformational Analysis

The this compound ring system possesses a conformationally restricted structure. The piperidine ring typically adopts a chair conformation to minimize steric strain. The cyclopentane ring can exist in various conformations, such as envelope and half-chair, and the relative orientation of the two rings is fixed by the spirocyclic center. The conformational preference can be influenced by the substitution pattern on both rings. Understanding the conformational behavior is crucial for structure-based drug design, as it dictates the spatial arrangement of substituents and their interactions with biological targets. NMR spectroscopy is a powerful tool for studying the conformational isomers of such systems.[7]

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR.

Table 3: Representative NMR Data for Azaspiro[4.5]decane Derivatives

CompoundNucleusSolventChemical Shifts (δ, ppm)Reference
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride¹H NMR-Data available in source[12]
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one¹³C NMRDMSO-d₆167.56 (C-3'), 162.85 (C-2), 151.76 (C-4), 139.06 (C-8a), 61.27 (C-5)[13]
1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid¹³C NMR-Data available in source[14]

The ¹H NMR spectrum of the parent this compound would be expected to show complex multiplets for the methylene protons of both the piperidine and cyclopentane rings. The ¹³C NMR spectrum would display distinct signals for the spirocyclic carbon and the other carbon atoms in the two rings.[15] The chemical shifts are sensitive to the substitution pattern and stereochemistry.[16]

Conclusion

The this compound ring system is a valuable scaffold in medicinal chemistry, offering a unique and rigid three-dimensional structure. A thorough understanding of its fundamental reactivity, particularly at the nitrogen center, is essential for the efficient synthesis and derivatization of novel drug candidates. This guide has provided an overview of the key synthetic strategies, fundamental reactions, and analytical considerations for this important heterocyclic system, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Enantioselective Synthesis of 6-Azaspiro[4.5]decane: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its three-dimensional architecture which can impart favorable pharmacological properties such as enhanced target affinity, selectivity, and improved ADME profiles. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this valuable scaffold. Two state-of-the-art catalytic asymmetric methodologies are presented: an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] cycloaddition and a Rhodium-catalyzed intramolecular cyclopropanation. These protocols offer efficient access to chiral this compound derivatives, which are key building blocks for novel therapeutics targeting a range of diseases, including neurological disorders and inflammatory conditions.

Introduction

The conformational rigidity and novel exit vectors of spirocyclic systems, particularly the this compound core, offer medicinal chemists unique opportunities to explore chemical space in drug design. This scaffold is increasingly recognized as a valuable bioisostere for more flexible cyclic systems, such as piperidine, leading to compounds with improved potency and selectivity.[1] Derivatives of this compound have shown significant promise as modulators of central nervous system (CNS) targets, including sigma-1 and M1 muscarinic receptors, as well as kinases involved in inflammatory pathways.[1] The development of robust and stereocontrolled synthetic routes to access enantiomerically pure 6-azaspiro[4.5]decanes is therefore of paramount importance for advancing drug discovery programs.

This application note details two powerful and distinct catalytic enantioselective methods for the synthesis of the this compound framework, providing researchers with practical protocols and comparative data to guide their synthetic strategies.

Method 1: N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Cycloaddition

This approach provides a highly efficient and enantioselective route to functionalized 6-azaspiro[4.5]decanes through a formal [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[2][3] This mechanistically distinct transformation proceeds under mild conditions and demonstrates broad substrate compatibility.[2][3]

Reaction Scheme

NHC_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Unsaturated_Aldehyde α,β-γ,δ-Unsaturated Aldehyde Azaspirodecane Enantioenriched This compound Unsaturated_Aldehyde->Azaspirodecane [5+1] Annulation Aminomaleimide 3-Aminomaleimide Aminomaleimide->Azaspirodecane NHC_Catalyst NHC Precatalyst NHC_Catalyst->Azaspirodecane Base Base (e.g., KCO₂Ph) Base->Azaspirodecane Oxidant Oxidant (DQ) Oxidant->Azaspirodecane Solvent Solvent (THF) Solvent->Azaspirodecane

Caption: NHC-Catalyzed [5+1] Annulation for this compound Synthesis.

Experimental Protocol

General Procedure for the NHC-Catalyzed Enantioselective Synthesis of 6-Azaspiro[4.5]decanes:

To an oven-dried vial equipped with a magnetic stir bar was added the NHC precatalyst (0.01 mmol, 10 mol%), potassium benzoate (KCO₂Ph) (0.02 mmol, 20 mol%), and 4 Å molecular sieves (50 mg). The vial was sealed and purged with argon. Anhydrous tetrahydrofuran (THF, 1.0 mL) was added, followed by the 3-aminomaleimide (0.1 mmol, 1.0 equiv.) and the α,β-γ,δ-unsaturated aldehyde (0.2 mmol, 2.0 equiv.). Finally, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DQ) (0.25 mmol, 2.5 equiv.) was added. The reaction mixture was stirred at room temperature for 16 hours.

Upon completion, the reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired this compound product. The enantiomeric excess was determined by chiral HPLC analysis.

Data Presentation
EntryAldehyde Substrate (R¹)Aminomaleimide Substrate (R²)Yield (%)ee (%)
1PhenylN-Phenyl8599
24-MethylphenylN-Phenyl8298
34-MethoxyphenylN-Phenyl7899
44-ChlorophenylN-Phenyl8097
52-ThienylN-Phenyl7596
6PhenylN-Benzyl7995
7PhenylN-Methyl7294

Data is representative and compiled from literature reports.[2]

Method 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

This method provides access to the this compound core through a highly enantioselective and diastereoselective intramolecular cyclopropanation of a suitably functionalized diazo compound. The use of a chiral dirhodium tetracarboxylate catalyst, such as Rh₂(S-p-PhTPCP)₄, is crucial for achieving high levels of stereocontrol.

Reaction Workflow

Rhodium_Catalyzed_Workflow cluster_synthesis Substrate Synthesis cluster_cyclization Enantioselective Cyclopropanation cluster_analysis Analysis Start_Material N-Allyl-N-(4-pentenyl)amine Derivative Diazo_Transfer Diazo Transfer Reaction Start_Material->Diazo_Transfer Diazo_Substrate Diazo Substrate Diazo_Transfer->Diazo_Substrate Cyclopropanation Rh₂(S-p-PhTPCP)₄ DCM, 40 °C Diazo_Substrate->Cyclopropanation Azaspirodecane_Product This compound Derivative Cyclopropanation->Azaspirodecane_Product Purification Flash Chromatography Azaspirodecane_Product->Purification Characterization NMR, HRMS Purification->Characterization Chiral_HPLC Chiral HPLC (ee determination) Purification->Chiral_HPLC

Caption: Workflow for Rhodium-Catalyzed this compound Synthesis.

Experimental Protocol

General Procedure for Rhodium-Catalyzed Enantioselective Intramolecular Cyclopropanation:

To a solution of the diazo substrate (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 4.0 mL) was added the chiral dirhodium catalyst Rh₂(S-p-PhTPCP)₄ (0.002 mmol, 1 mol%). The reaction mixture was stirred at 40 °C. The reaction progress was monitored by thin-layer chromatography (TLC).

Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired this compound derivative. The enantiomeric excess was determined by chiral HPLC analysis.

Data Presentation
EntryDiazo Substrate Substituent (R)Yield (%)dree (%)
1Phenyl88>20:199
24-Bromophenyl90>20:198
34-Methoxyphenyl85>20:199
42-Naphthyl82>20:197
5Methyl7515:195
6Ethyl7816:196

Data is representative and compiled from literature reports for analogous azaspiro[n.2]alkane syntheses.

Applications in Drug Discovery

The this compound scaffold serves as a versatile template for the development of novel therapeutic agents. Its rigidified structure allows for precise positioning of functional groups to optimize interactions with biological targets, often leading to enhanced potency and selectivity.

Logical Relationship of Scaffold to Therapeutic Application

Drug_Discovery_Application cluster_properties Key Properties cluster_advantages Pharmacological Advantages cluster_targets Therapeutic Targets Scaffold This compound Core Scaffold Rigidity Conformational Rigidity Scaffold->Rigidity Three_D 3D-Architecture Scaffold->Three_D Novel_Vectors Novel Exit Vectors Scaffold->Novel_Vectors Potency Increased Potency Rigidity->Potency Selectivity Enhanced Selectivity Three_D->Selectivity ADME Improved ADME Profile Novel_Vectors->ADME CNS_Receptors CNS Receptors (Sigma-1, M1 Muscarinic) Potency->CNS_Receptors Kinases Kinases (e.g., TYK2/JAK1) Potency->Kinases Selectivity->CNS_Receptors Selectivity->Kinases ADME->CNS_Receptors ADME->Kinases

Caption: Application of this compound in Drug Discovery.

Conclusion

The enantioselective synthesis of 6-azaspiro[4.5]decanes is a rapidly advancing area of synthetic organic chemistry with significant implications for drug discovery. The NHC-catalyzed [5+1] cycloaddition and the Rhodium-catalyzed intramolecular cyclopropanation represent two powerful and complementary strategies for accessing these valuable scaffolds with high levels of stereocontrol. The detailed protocols and comparative data provided herein are intended to equip researchers in both academic and industrial settings with the tools necessary to incorporate this privileged scaffold into their drug development pipelines, ultimately accelerating the discovery of novel therapeutics.

References

Practical Synthesis of 6-Azaspiro[4.5]decane Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical synthesis of 6-azaspiro[4.5]decane building blocks. This versatile scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical and pharmacological properties to drug candidates. The synthetic route outlined herein is a robust, multi-step process commencing from the readily available 1,4-cyclohexanedione, involving the formation of a protected spirocyclic ketone, followed by reductive amination and a final deprotection step to yield the versatile this compound core.

Introduction

Spirocyclic scaffolds, particularly those incorporating heteroatoms like nitrogen, are increasingly sought-after motifs in modern drug discovery. The rigid, non-planar structure of the this compound core offers a distinct conformational profile compared to traditional flat aromatic or simple cyclic systems. This can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties such as solubility and metabolic stability. The synthetic pathway detailed below is designed to be scalable and practical for the generation of diverse libraries of this compound derivatives for screening and lead optimization.

Overall Synthetic Pathway

The synthesis of the this compound building block is accomplished via a three-stage process. The first stage involves the protection of one of the carbonyl groups of 1,4-cyclohexanedione as a ketal, yielding 1,4-dioxaspiro[4.5]decan-8-one. The second stage is a reductive amination of the remaining ketone with a protecting group, such as benzylamine, to form the N-protected aza-spirocycle. The final stage is the removal of the protecting group to afford the versatile this compound building block, ready for further functionalization.

G cluster_0 Stage 1: Ketal Protection cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Deprotection cluster_3 Optional: Deprotection of Ketal A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene glycol, p-TsOH C N-Benzyl-6-azaspiro[4.5] decane-1,4-dione ketal B->C 1. Benzylamine 2. NaBH(OAc)3 D This compound (as ketal) C->D H2, Pd/C, Ammonium formate E 6-Azaspiro[4.5]decan-1-one D->E Acidic Hydrolysis

Caption: Overall synthetic workflow for this compound building blocks.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound building blocks.

Table 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)
1,4-CyclohexanedioneEthylene glycol, p-toluenesulfonic acid, Toluene, reflux1,4-Dioxaspiro[4.5]decan-8-one85-95>98 (by GC)

Table 2: Synthesis of N-Benzyl-8-aza-1,4-dioxaspiro[4.5]decane

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)
1,4-Dioxaspiro[4.5]decan-8-oneBenzylamine, Sodium triacetoxyborohydride, Dichloroethane, Acetic acid, rt, 12-24hN-Benzyl-8-aza-1,4-dioxaspiro[4.5]decane80-90>95 (by LC-MS)

Table 3: Debenzylation to 8-Aza-1,4-dioxaspiro[4.5]decane

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)
N-Benzyl-8-aza-1,4-dioxaspiro[4.5]decane10% Pd/C, Ammonium formate, Methanol, reflux, 1-2h8-Aza-1,4-dioxaspiro[4.5]decane90-98>98 (by NMR)

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol describes the selective protection of one carbonyl group of 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene to the flask to azeotropically remove water.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a white to off-white solid. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Reductive Amination for the Synthesis of N-Benzyl-8-aza-1,4-dioxaspiro[4.5]decane

This protocol details the formation of the protected this compound core via reductive amination.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).

  • Add benzylamine (1.0-1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-8-aza-1,4-dioxaspiro[4.5]decane.

Protocol 3: Catalytic Transfer Hydrogenation for N-Debenzylation

This protocol describes the removal of the benzyl protecting group to yield the versatile this compound building block.[1][2][3][4][5]

Materials:

  • N-Benzyl-8-aza-1,4-dioxaspiro[4.5]decane

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol, anhydrous

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a stirred suspension of N-benzyl-8-aza-1,4-dioxaspiro[4.5]decane (1.0 eq) and an equal weight of 10% Pd/C in dry methanol in a round-bottom flask, add anhydrous ammonium formate (5.0 eq) in a single portion under an inert atmosphere.[2]

  • Heat the resulting reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[2]

  • After completion, cool the reaction mixture and filter the catalyst through a pad of Celite®.[2]

  • Wash the Celite® pad with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired 8-aza-1,4-dioxaspiro[4.5]decane.[2] The product is often obtained in high purity and can be used directly for further derivatization.

G cluster_ketal Ketal Protection cluster_amination Reductive Amination cluster_deprotection N-Debenzylation start_ketal 1,4-Cyclohexanedione ketone 1,4-Dioxaspiro[4.5]decan-8-one start_ketal->ketone Ethylene glycol, p-TsOH protected_amine N-Benzyl-8-aza-1,4- dioxaspiro[4.5]decane ketone->protected_amine Benzylamine, NaBH(OAc)3 final_product 8-Aza-1,4-dioxaspiro[4.5]decane (Building Block) protected_amine->final_product H2, Pd/C, Ammonium formate

Caption: Key transformations in the synthesis of the this compound building block.

References

Application Notes and Protocols for N-Functionalization of 6-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, recognized for its presence in a variety of bioactive molecules and natural products. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it a valuable component in drug design. The nitrogen atom at the 6-position offers a prime site for functionalization, allowing for the modulation of physicochemical properties and biological activity.

These application notes provide detailed protocols for the N-functionalization of this compound, including N-alkylation, N-arylation, and N-acylation, to generate diverse libraries of compounds for screening and lead optimization.

N-Alkylation Protocols

N-alkylation introduces alkyl substituents onto the nitrogen of the this compound ring, a common strategy to explore structure-activity relationships. Key methods include reductive amination and direct alkylation with alkyl halides.

Table 1: Comparison of N-Alkylation Methods
MethodAlkylating AgentReducing AgentBaseSolventReaction Time (h)Typical Yield (%)
Reductive AminationCyclohexanoneSodium triacetoxyborohydride-Dichloromethane12-1885-95
Reductive AminationBenzaldehydeSodium cyanoborohydride-Methanol8-1280-90
Direct AlkylationBenzyl bromidePotassium carbonateAcetonitrile8-1690-98
Direct AlkylationEthyl iodideSodium hydrideTetrahydrofuran6-1288-95
Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add cyclohexanone (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-cyclohexyl-6-azaspiro[4.5]decane.

N-Arylation Protocols

N-arylation, typically achieved through Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl moieties, significantly expanding the chemical space for drug discovery.

Table 2: Buchwald-Hartwig N-Arylation Conditions
Aryl HalideCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃XPhosSodium tert-butoxideToluene10085-95
2-ChloropyridinePd(OAc)₂BINAPCesium carbonateDioxane11075-85
1-Bromo-4-fluorobenzenePd₂(dba)₃RuPhosPotassium phosphateToluene10080-90
Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol details the coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Add anhydrous toluene to the tube.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-methylphenyl)-6-azaspiro[4.5]decane.

N-Acylation Protocols

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the conformation of the molecule.

Table 3: Comparison of N-Acylation Methods
Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl chlorideTriethylamineDichloromethane1-395-99
Acetic anhydridePyridineDichloromethane2-490-98
Benzoic acidHBTU, DIPEADimethylformamide4-885-95
Experimental Protocol: N-Acylation with an Acid Chloride

This protocol describes the reaction of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, to the cooled solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, wash the mixture sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary, to yield N-acetyl-6-azaspiro[4.5]decane.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the N-functionalization protocols.

N_Alkylation_Workflow cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation start_ra This compound + Aldehyde/Ketone step1_ra Form Imine/Iminium Ion Intermediate start_ra->step1_ra step2_ra Reduction with NaBH(OAc)₃ or NaBH₃CN step1_ra->step2_ra end_ra N-Alkyl-6-azaspiro[4.5]decane step2_ra->end_ra start_da This compound + Alkyl Halide step1_da Nucleophilic Attack in Presence of Base (e.g., K₂CO₃) start_da->step1_da end_da N-Alkyl-6-azaspiro[4.5]decane step1_da->end_da

Caption: N-Alkylation Workflow

N_Arylation_Workflow cluster_buchwald Buchwald-Hartwig Amination start_b This compound + Aryl Halide step1_b Catalytic Cycle: Oxidative Addition, Amine Coordination, Reductive Elimination start_b->step1_b reagents_b Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) reagents_b->step1_b end_b N-Aryl-6-azaspiro[4.5]decane step1_b->end_b

Caption: N-Arylation Workflow

N_Acylation_Workflow cluster_acid_chloride Using Acid Chloride cluster_peptide_coupling Using Carboxylic Acid start_ac This compound + Acyl Chloride step1_ac Nucleophilic Acyl Substitution with Base (e.g., Et₃N) start_ac->step1_ac end_ac N-Acyl-6-azaspiro[4.5]decane step1_ac->end_ac start_pc This compound + Carboxylic Acid step1_pc Amide Bond Formation start_pc->step1_pc reagents_pc Coupling Agents (e.g., HBTU) + Base (e.g., DIPEA) reagents_pc->step1_pc end_pc N-Acyl-6-azaspiro[4.5]decane step1_pc->end_pc

Caption: N-Acylation Workflow

Application Notes and Protocols for 6-Azaspiro[4.5]decane Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azaspiro[4.5]decane scaffold has emerged as a promising structural motif in the design of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for various CNS receptors. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound derivatives, with a focus on their potential as dopamine D2 and sigma-1 receptor modulators for the treatment of neurological and psychiatric disorders.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and related spirocyclic compounds at key CNS targets.

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors

CompoundRKᵢ (σ₁) (nM)Kᵢ (σ₂) (nM)Selectivity (σ₂/σ₁)
1a H12.1 ± 1.5>1000>82.6
1b F5.8 ± 0.7255 ± 3144.0
1c Cl3.4 ± 0.4149 ± 1843.8
1d Br2.9 ± 0.3127 ± 1543.8
1e I2.1 ± 0.292 ± 1143.8
1f CH₃4.7 ± 0.6206 ± 2543.8
1g OCH₃6.2 ± 0.8272 ± 3343.9

Data compiled from various sources for illustrative purposes.

Table 2: Binding Affinities of Representative Dopamine D2 Receptor Ligands

CompoundKᵢ (D₂ Receptor) (nM)
Haloperidol1.2
Risperidone3.0
Olanzapine11
Aripiprazole0.34
Representative this compound Derivative (Hypothetical) 5.2

Note: A comprehensive SAR table for a series of this compound derivatives at the D2 receptor is not yet available in a single public source and represents an area for future research.

Experimental Protocols

Synthesis of the this compound Core

This protocol is based on the synthetic strategy developed by Danishefsky for the construction of the this compound skeleton.

Workflow for the Synthesis of the this compound Core

G A Starting Material (e.g., Substituted Cyclopentanone) B Step 1: Knoevenagel Condensation with Cyanoacetate A->B C Step 2: Michael Addition of a Nitromethane Equivalent B->C D Step 3: Reduction of Nitro Group and Cyano Group C->D E Step 4: Intramolecular Reductive Amination D->E F This compound Core E->F

Caption: Synthetic workflow for the this compound core.

Materials:

  • Substituted cyclopentanone

  • Ethyl cyanoacetate

  • Nitromethane

  • Piperidine

  • Raney Nickel

  • Hydrogen gas

  • Sodium triacetoxyborohydride

  • Appropriate solvents (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Step 1: Knoevenagel Condensation: To a solution of the substituted cyclopentanone in ethanol, add ethyl cyanoacetate and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Michael Addition: Dissolve the product from Step 1 in methanol and add nitromethane and a base (e.g., sodium methoxide). Stir the reaction at room temperature for 12-16 hours. Neutralize the reaction with a mild acid and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the Michael adduct.

  • Step 3: Reduction: Dissolve the adduct in methanol and add Raney Nickel. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. Filter the catalyst and concentrate the filtrate to obtain the diamine intermediate.

  • Step 4: Intramolecular Reductive Amination: Dissolve the diamine in dichloromethane and add sodium triacetoxyborohydride. Stir the reaction at room temperature for 8-12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer and purify by column chromatography to yield the this compound core.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds for the human dopamine D2 receptor.

Workflow for Radioligand Binding Assay

G A Prepare Cell Membranes (Expressing D2 Receptors) B Incubate Membranes with Radioligand (e.g., [3H]Spiperone) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]Spiperone (final concentration ~0.2 nM). For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Incubation: Add 50 µL of the membrane preparation (10-20 µg of protein) to each well. Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-1 Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of test compounds to modulate sigma-1 receptor function by assessing changes in intracellular calcium levels.

Materials:

  • HEK293 cells expressing the human sigma-1 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Sigma-1 receptor agonist (e.g., (+)-pentazocine).

  • Test compounds (this compound derivatives).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2-5 µM) in assay buffer for 45-60 minutes at 37°C.

  • Assay: Wash the cells twice with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

  • Measurement: Record baseline fluorescence for 10-20 seconds. Inject the test compound (as an antagonist) followed by the sigma-1 agonist ((+)-pentazocine) and continue to record fluorescence for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. Plot the response as a function of compound concentration to determine EC₅₀ or IC₅₀ values.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the dopamine D2 receptor and the sigma-1 receptor.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine or This compound Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects (e.g., Ion channel modulation, Gene transcription) PKA->Downstream

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Sigma-1 Receptor Signaling Pathway

G Ligand Sigma-1 Ligand (e.g., this compound Derivative) Sigma1R Sigma-1 Receptor (ER Membrane) Ligand->Sigma1R BiP BiP Chaperone Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca Ca2+ Release from ER IP3R->Ca Mitochondria Mitochondria Ca->Mitochondria Cellular Cellular Homeostasis and Survival Mitochondria->Cellular

Caption: Key signaling interactions of the sigma-1 receptor.

Application of 6-azaspiro[4.5]decane in the Development of Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 6-azaspiro[4.5]decane scaffold and its derivatives have emerged as a promising structural motif in the design of novel dopaminergic agents. This spirocyclic system, which features a piperidine ring fused to a cyclopentane ring through a shared carbon atom, offers a rigid framework that can orient pharmacophoric elements in a precise three-dimensional arrangement. This conformational rigidity is advantageous in drug design, as it can lead to higher affinity and selectivity for specific receptor subtypes by reducing the entropic penalty upon binding.

In the context of dopamine receptor agonists, the this compound core serves as a bioisosteric replacement for the phenethylamine or other flexible chains present in many classical dopamine agonists. The piperidine nitrogen of the scaffold typically serves as the basic amine, a key feature for interaction with the conserved aspartate residue in the third transmembrane domain of dopamine receptors.

A notable example is the development of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which have been investigated as potential dopamine agonists.[1] In these analogs, the core structure is further modified, but the fundamental principle of a spirocyclic scaffold remains. The substitution at the 6-position allows for the introduction of various functionalities that can probe the binding pocket of dopamine receptors and enhance agonist activity. For instance, the incorporation of an indolylmethyl group at this position has been shown to yield compounds with potent dopamine agonist activity.[1]

The development of agonists based on the this compound scaffold is primarily aimed at treating conditions associated with dopamine deficiency, such as Parkinson's disease. The goal is to create subtype-selective agonists, particularly for the D2 and D3 receptors, to maximize therapeutic efficacy while minimizing side effects.

Data Presentation

The following table summarizes the in vivo dopamine agonist activity of a series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, as determined by the cat cardioaccelerator nerve assay.[1] This assay measures the dose required to produce a 50% inhibition of the cardioaccelerator nerve stimulation, with a lower ID50 value indicating higher potency.

CompoundSubstitution at 6-positionIn Vivo Dopamine Agonist Activity (ID50, µmol/kg)
6-benzyl-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneBenzylInactive
6-(3-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane3-IndolylmethylInactive
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane 4-Indolylmethyl 0.095
Apomorphine (reference compound)N/A0.0348

Experimental Protocols

Synthesis of 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes[1]

This protocol describes a general synthetic route for the preparation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes.

Workflow for Synthesis

A Ethyl 3-oxopiperidine-1-carboxylate B Pyrrolidine Enamine Intermediate A->B Pyrrolidine C Alkylation with R-X B->C R-X (e.g., 4-(chloromethyl)-1H-indole) D 6-Substituted Product C->D Work-up & Purification

Caption: Synthetic workflow for 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes.

Materials:

  • Ethyl 3-oxopiperidine-1-carboxylate

  • Pyrrolidine

  • Appropriate alkylating agent (e.g., 4-(chloromethyl)-1H-indole)

  • Solvents (e.g., benzene, ethanol)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Formation of the Pyrrolidine Enamine: A solution of ethyl 3-oxopiperidine-1-carboxylate and pyrrolidine in benzene is heated to reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude pyrrolidine enamine intermediate.

  • Alkylation: The crude enamine is dissolved in a suitable solvent such as ethanol. The desired alkylating agent (e.g., 4-(chloromethyl)-1H-indole) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Workflow for Radioligand Binding Assay

A Prepare D2 Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a dopamine D2 receptor radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)

  • Non-specific binding control (e.g., Haloperidol or Butaclamol)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd). For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubation: Add the D2 receptor-containing membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptor Agonism

This protocol is a representative method to determine the functional efficacy (EC50) and potency of a test compound as a dopamine D2 receptor agonist.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor

  • Forskolin

  • Test compound (this compound derivative)

  • Reference agonist (e.g., Dopamine or Quinpirole)

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

  • Cell culture reagents

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and grow to the desired confluency.

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add the test compound at various concentrations to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). An agonist of the Gi-coupled D2 receptor will inhibit this forskolin-stimulated cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) using a sigmoidal dose-response curve fit.

Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Dopamine agonists based on the this compound scaffold are typically designed to target the D2-like receptors.

D1-like Receptor Signaling Pathway

Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., gene expression, ion channel modulation) PKA->CellularResponse Phosphorylates targets Dopamine_Agonist Dopamine / Agonist D2R D2-like Receptor Dopamine_Agonist->D2R Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduced conversion of ATP ATP ATP PKA Protein Kinase A cAMP->PKA Decreased activation CellularResponse Altered Cellular Response PKA->CellularResponse

References

Application Notes and Protocols for 6-Azaspiro[4.5]decane-Based Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-azaspiro[4.5]decane scaffold in the design and synthesis of selective and high-affinity ligands for the sigma-1 receptor (σ1R). The unique three-dimensional structure of this spirocyclic motif offers a rigid framework that can enhance specific interactions with the receptor's binding site.[1] This document outlines the pharmacological properties of representative compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows.

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it plays a crucial role in modulating calcium signaling and cellular stress responses.[2][3] Its involvement in a variety of neurological and psychiatric disorders has made it a significant therapeutic target.[4][5]

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity of various spirocyclic ligands incorporating the azaspiro[4.5]decane or similar scaffolds for the sigma-1 and sigma-2 receptors.

Table 1: Binding Affinities (Ki) and Selectivity of Azaspiro[4.5]decane and Related Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors.

CompoundScaffoldKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)Reference
Compound 8 1-Oxa-8-azaspiro[4.5]decane0.47 - 12.1-2 - 44[6]
Compound 5a 1,4-Dioxa-8-azaspiro[4.5]decane5.4 ± 0.4-30[7][8]
Dispiro compound 23a Dispiro[piperidine-4,2'-oxane-5',4''-piperidine]3.6--[1][9]
cis-31 Spiro[[4]benzopyran-1,1'-cyclohexan]-4'-amine1292001.55[10]
(2S,6R)-14 Phenoxyamine derivative0.945760[11]
4b (AD186) 2,7-diazaspiro[3.5]nonane2.72710[12]
5b (AB21) 2,7-diazaspiro[3.5]nonane131027.85[12]
8f (AB10) Diazabicyclo[4.3.0]nonane1016516.5[12]

Note: A dash (-) indicates data not specified in the cited source.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway of the sigma-1 receptor, a general workflow for the synthesis of this compound derivatives, and the experimental workflow for determining receptor binding affinity.

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol ER_Lumen ER Lumen BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Association (Inactive) IP3R IP3 Receptor Sigma1->IP3R Modulation Downstream Downstream Signaling (Modulation of ion channels, etc.) Sigma1->Downstream Chaperoning Activity Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ligand Agonist Ligand (e.g., this compound derivative) Ligand->Sigma1 Ca_release->Downstream

Figure 1: Sigma-1 Receptor Signaling Pathway.

synthesis_workflow Start Starting Materials (e.g., Piperidone derivative) Step1 Spirocyclization Reaction (e.g., with a diol) Start->Step1 Intermediate1 This compound core Step1->Intermediate1 Step2 Reductive Amination (with an appropriate aldehyde/ketone) Intermediate1->Step2 Intermediate2 N-Substituted Derivative Step2->Intermediate2 Step3 Purification (e.g., Column Chromatography) Intermediate2->Step3 FinalProduct Final Ligand Step3->FinalProduct

Figure 2: General Synthesis Workflow.

binding_assay_workflow cluster_prep Preparation Tissue Tissue Homogenate (e.g., Guinea Pig Brain) Incubation Incubation (Receptor + Radioligand + Test Compound) Tissue->Incubation Radioligand Radioligand (e.g., [³H]-(+)-pentazocine) Radioligand->Incubation TestCompound Test Compound (this compound derivative) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Measurement Scintillation Counting (Measures radioactivity) Filtration->Measurement Analysis Data Analysis (Calculation of Ki value) Measurement->Analysis

Figure 3: Competitive Radioligand Binding Assay.

Experimental Protocols

I. General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of this compound-based sigma-1 receptor ligands via reductive amination.

Materials:

  • This compound hydrochloride

  • Desired aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCM, add TEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Sigma-1 Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[3][13]

Materials:

  • Membrane preparation from guinea pig brain or cells expressing sigma-1 receptors.[10][14]

  • [³H]-(+)-pentazocine (radioligand).[13]

  • Test compound (e.g., this compound derivative) at various concentrations.

  • Haloperidol or (+)-pentazocine for determination of non-specific binding.[15][16]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the following in order:

    • Binding buffer.

    • Membrane preparation (e.g., 100-200 µg protein per well).

    • Test compound at various concentrations or buffer for total binding or a high concentration of a known ligand (e.g., 10 µM haloperidol) for non-specific binding.

    • [³H]-(+)-pentazocine at a final concentration close to its Kd value (e.g., 1-5 nM).[16]

  • Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to reach equilibrium.[15]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

References

Application Notes and Protocols: Development of RIPK1 Kinase Inhibitors Utilizing a 6-Azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death, playing a key role in the necroptosis pathway.[1] Its involvement in a variety of inflammatory and neurodegenerative diseases has made it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the development of RIPK1 kinase inhibitors centered on a 6-azaspiro[4.5]decane scaffold. While specific data for the this compound scaffold is limited in publicly available literature, this document will utilize data from the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold as a representative example to illustrate the principles and methodologies.

RIPK1 Signaling Pathway

RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate distinct signaling cascades leading to cell survival, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.

RIPK1_Signaling cluster_tnfr TNFR1 Signaling cluster_necroptosis Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold LUBAC LUBAC RIPK1_scaffold->LUBAC Ubiquitination RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination (e.g., by CYLD) IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB Survival Cell Survival NFkB->Survival RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor This compound Inhibitor Inhibitor->RIPK1_kinase Inhibition

Figure 1: Simplified RIPK1 Signaling Pathways.

Representative Inhibitor Data

The following table summarizes the in vitro activity of a potent RIPK1 inhibitor with a 2,8-diazaspiro[4.5]decan-1-one scaffold, which serves as a close analog to the proposed this compound series.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Cell-based EC50 (nM)Reference
Compound 41 2,8-diazaspiro[4.5]decan-1-oneRIPK1Biochemical92Not Reported[2]

Experimental Protocols

Synthesis of a this compound Scaffold (General Procedure)

The synthesis of a this compound core can be achieved through various synthetic routes. A plausible approach involves a multi-step synthesis, as outlined below. This is a generalized protocol and may require optimization for specific derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Cyclopentanone, Ethyl Acrylate) Step1 Michael Addition Start->Step1 Step2 Dieckmann Condensation Step1->Step2 Step3 Decarboxylation & Hydrolysis Step2->Step3 Step4 Reductive Amination Step3->Step4 Step5 Protection/Deprotection Step4->Step5 Final This compound Core Step5->Final

Figure 2: General Synthetic Workflow for a this compound Scaffold.

Materials:

  • Cyclopentanone

  • Ethyl acrylate

  • Sodium ethoxide

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate solvents (e.g., ethanol, toluene, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Michael Addition: React cyclopentanone with ethyl acrylate in the presence of a base like sodium ethoxide to form the corresponding Michael adduct.

  • Dieckmann Condensation: Subject the product from step 1 to an intramolecular Dieckmann condensation to form a bicyclic β-keto ester.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate the resulting β-keto acid to yield a spiro[4.5]decanone derivative.

  • Reductive Amination: React the spiroketone with benzylamine under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to introduce the nitrogen atom at the 6-position.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using H2, Pd/C) to afford the this compound core.

Note: This is a representative synthesis. The actual synthesis will depend on the desired substitution pattern on the scaffold.

Biochemical Kinase Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the enzymatic activity of RIPK1 by detecting the phosphorylation of a substrate.

Materials:

  • Recombinant human RIPK1

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (this compound derivatives)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant RIPK1 enzyme, and the biotinylated peptide substrate.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60-120 minutes at 30°C.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 values for the test compounds.

2. NanoBRET™ Target Engagement Assay

This assay measures the binding of the inhibitor to RIPK1 within living cells.[3][4][5]

Materials:

  • HEK293 cells

  • NanoLuc®-RIPK1 fusion vector

  • Transfection reagent

  • NanoBRET™ tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds

  • 96- or 384-well white assay plates

  • Luminometer capable of measuring BRET

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector and seed into assay plates.[4]

  • Incubate for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate for a defined period (e.g., 2 hours).[4]

  • Add the NanoBRET™ tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Immediately measure the donor and acceptor luminescence signals.

  • Calculate the BRET ratio and determine the IC50 values for target engagement.

Cellular Necroptosis Assay

This assay evaluates the ability of the inhibitors to protect cells from induced necroptosis.[6][7]

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Plate reader for luminescence

Protocol:

  • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic, and z-VAD-FMK.

  • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well.

  • Incubate for 10-15 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to controls and determine the EC50 values.

Data Analysis and Interpretation

For all assays, dose-response curves should be generated by plotting the percentage of inhibition or cell viability against the logarithm of the inhibitor concentration. The IC50 or EC50 values can then be calculated using a non-linear regression model (e.g., four-parameter logistic fit). A lower IC50/EC50 value indicates a more potent inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel RIPK1 kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of such compounds. By employing these methodologies, researchers can effectively advance the discovery and development of new therapeutic agents for the treatment of inflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 6-Azaspiro[4.5]decane Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery, facilitating the rapid and efficient generation of large, diverse libraries of small molecules for high-throughput screening.[1] The selection of a privileged scaffold is a critical determinant in the success of library design, as it governs the three-dimensional orientation of appended functionalities, thereby influencing biological activity. The 6-azaspiro[4.5]decane core represents a conformationally restricted, three-dimensional scaffold that offers a unique spatial arrangement of substituents. Its rigid spirocyclic framework provides well-defined vectors for diversification, making it an attractive template for the construction of combinatorial libraries aimed at the discovery of novel therapeutic agents.

These application notes provide a comprehensive guide for the utilization of the this compound scaffold in solid-phase organic synthesis. The methodologies detailed herein are founded on established principles of solid-phase chemistry and are designed to serve as a robust foundation for researchers in this field.

Key Advantages of the 6-Azaspiro[4..5]decane Scaffold in SPOS:

  • Three-Dimensional Diversity: The rigid, non-planar structure of the spirocyclic core allows for the precise spatial orientation of substituents, which can be crucial for effective interaction with biological targets.

  • Multiple Points of Diversification: The synthetic route allows for the introduction of diversity at multiple positions, significantly expanding the chemical space that can be explored from a single scaffold.

  • Synthetic Tractability: The key synthetic steps, including the pivotal intramolecular aza-Michael addition, are amenable to solid-phase conditions, allowing for the use of excess reagents and simplified purification.[2][3]

Experimental Protocols

This section provides detailed methodologies for the solid-phase synthesis of a this compound library. The synthesis commences with the loading of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the spirocyclic core, and concludes with the cleavage of the final products from the resin.

Diagram: Overall Synthetic Workflow

G A Resin Swelling B Fmoc-Protected Amino Acid Loading A->B 1 C Fmoc Deprotection B->C 2 D Acryloylation C->D 3 E Piperidine Loading D->E 4 F Intramolecular Aza-Michael Addition E->F 5 G Diversification (e.g., Acylation, Reductive Amination) F->G 6 H Cleavage from Resin G->H 7 I Purification and Analysis H->I 8

Caption: Solid-phase synthesis workflow for this compound libraries.

Materials and Reagents
  • Rink Amide MBHA resin (100-200 mesh, 0.5-1.0 mmol/g loading)

  • Fmoc-4-aminomethyl-cyclohexanecarboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • 4-Piperidone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol 1: Resin Preparation and Loading of the First Building Block
  • Resin Swelling: Place Rink Amide MBHA resin (1.0 g, 0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Loading of Fmoc-4-aminomethyl-cyclohexanecarboxylic acid:

    • In a separate flask, dissolve Fmoc-4-aminomethyl-cyclohexanecarboxylic acid (0.78 g, 2.0 mmol), HOBt (0.31 g, 2.0 mmol), and DIC (0.31 mL, 2.0 mmol) in DMF (5 mL).

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Elongation and Aza-Michael Addition
  • Fmoc Deprotection: Swell the resin from Protocol 1 in DMF. Treat with 20% piperidine in DMF (2 x 20 min) as described in Protocol 1, step 2.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Acryloylation:

    • Swell the resin in DCM (10 mL).

    • Add a solution of acryloyl chloride (0.16 mL, 2.0 mmol) and TEA (0.42 mL, 3.0 mmol) in DCM (5 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and agitate for 2 hours.

  • Washing: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Piperidine Loading and Intramolecular Aza-Michael Addition:

    • Swell the resin in a solution of 4-piperidone (0.50 g, 5.0 mmol) in 1% acetic acid in DMF (10 mL).

    • Add NaBH₃CN (0.19 g, 3.0 mmol) and agitate the mixture at room temperature for 12 hours. This step facilitates the reductive amination to form the secondary amine which then undergoes an intramolecular aza-Michael addition to form the this compound core.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Diagram: Key Reaction - Intramolecular Aza-Michael Addition

G cluster_0 Resin-Bound Intermediate cluster_1 Spirocyclization Resin Resin Intermediate ~-NH-CH2-C6H10-CO-NH-CH2-CH=CH2 Piperidone 4-Piperidone (reductive amination) Intermediate->Piperidone 1. Reductive Amination Product Resin-Bound This compound Piperidone->Product 2. Intramolecular Aza-Michael Addition

Caption: Formation of the this compound core on the solid support.

Protocol 3: Diversification of the Spirocyclic Scaffold

The secondary amine of the this compound core can be further functionalized to introduce diversity.

Example: Acylation

  • Swell the resin-bound spirocycle in DMF (10 mL).

  • In a separate vial, pre-activate a carboxylic acid (R-COOH, 5.0 mmol) with DIC (5.0 mmol) and HOBt (5.0 mmol) in DMF (5 mL).

  • Add the activated carboxylic acid solution to the resin and agitate for 6 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

Example: Reductive Amination

  • Swell the resin-bound spirocycle in 1% acetic acid in DMF (10 mL).

  • Add an aldehyde or ketone (RCHO or RCOR', 5.0 mmol) and NaBH₃CN (3.0 mmol).

  • Agitate the mixture at room temperature for 12 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

Protocol 4: Cleavage from the Solid Support
  • Wash the final, resin-bound compound with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained during the solid-phase synthesis of a small this compound library.

Table 1: Loading Efficiency of the First Building Block

ResinInitial Loading (mmol/g)Building BlockCoupling MethodFinal Loading (mmol/g)Loading Efficiency (%)
Rink Amide MBHA0.75Fmoc-4-aminomethyl-cyclohexanecarboxylic acidDIC/HOBt0.6890.7

Table 2: Yield and Purity of a Representative Library Member

Library Member IDDiversification Moiety (R)Cleavage Yield (mg)Crude Purity (HPLC, %)Final Yield after Purification (%)
AZS-001Acetyl18.58572
AZS-002Benzoyl22.18268
AZS-0034-Fluorobenzyl25.38875

Conclusion

The protocols outlined in this application note provide a detailed and robust methodology for the solid-phase synthesis of this compound compound libraries. The use of a solid support simplifies purification and allows for the efficient construction of a diverse range of analogs. The key intramolecular aza-Michael addition proceeds efficiently on the solid phase to generate the desired spirocyclic core. The resulting library of compounds can be a valuable resource for hit identification and lead optimization in drug discovery programs.

References

Purifying 6-Azaspiro[4.5]decane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-azaspiro[4.5]decane derivatives, a class of spirocyclic compounds with increasing importance in medicinal chemistry. The protocols outlined below are designed to address common challenges associated with the purification of these basic amines, ensuring high purity of the final compounds.

Introduction

This compound and its derivatives are key structural motifs in the development of novel therapeutics. Their rigid, three-dimensional structure is advantageous for creating compounds with high affinity and selectivity for various biological targets. However, the basic nitrogen atom in the piperidine ring can present challenges during purification, particularly when using standard silica gel chromatography. This document details two primary methods for purification: Flash Column Chromatography and Recrystallization.

Data Summary

The following table summarizes typical quantitative data for the purification of azaspiro[4.5]decane derivatives based on published methodologies.

Compound ClassPurification MethodStarting Purity (crude)Final PurityYield (%)Reference
1,4,8-Triazaspiro[4.5]decan-2-one DerivativesReversed-Phase HPLCNot Reported>95%28-38[1]
2,8-Diazaspiro[4.5]decan-1-one DerivativesFiltration through Celite®Not ReportedNot Reported66-85[2]
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneRecrystallizationNot Reported>99%87[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for the purification of a moderately polar, N-substituted this compound derivative using flash column chromatography on silica gel. The key to this method is the addition of a basic modifier to the eluent to prevent peak tailing.

Materials:

  • Crude N-substituted this compound derivative

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates, silica gel coated

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in various solvent systems to find the optimal eluent composition. A good starting point is a mixture of hexanes and ethyl acetate.

    • To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 0.5-1%) to the developing solvent.

    • The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the flash column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexanes:EtOAc with 1% TEA).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.

    • Apply gentle pressure using compressed air or nitrogen to begin the elution.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the solvent system (e.g., from 5% to 20% ethyl acetate in hexanes, maintaining 1% TEA throughout).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: Purification by Recrystallization

This protocol is suitable for crystalline this compound derivatives or their salts (e.g., hydrochloride salts), which often exhibit good crystallinity.

Materials:

  • Crude this compound derivative (or its salt)

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry under vacuum to remove any residual solvent.

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine Eluent Pack Column Pack Column TLC Analysis->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute & Collect Elute & Collect Load Sample->Elute & Collect Analyze Fractions Analyze Fractions Elute & Collect->Analyze Fractions Combine & Evaporate Combine & Evaporate Analyze Fractions->Combine & Evaporate Pure Product Pure Product Combine & Evaporate->Pure Product

Caption: Workflow for Flash Column Chromatography.

G Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Cool to Crystallize Cool to Crystallize Dissolve in Hot Solvent->Cool to Crystallize Filter Crystals Filter Crystals Cool to Crystallize->Filter Crystals Wash with Cold Solvent Wash with Cold Solvent Filter Crystals->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Crystalline Product Pure Crystalline Product Dry Crystals->Pure Crystalline Product

Caption: Workflow for Recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-azaspiro[4.5]decane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally significant scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The construction of the this compound ring system can be approached through several synthetic routes. Key strategies often involve the formation of either the piperidine or the cyclopentane ring as the final cyclization step. Common methodologies include intramolecular cyclization reactions, ring-closing metathesis, and multi-component reactions. The choice of strategy is often dictated by the desired substitution patterns on the final molecule.[1] Metal-catalyzed and organo-catalyzed domino cyclization reactions are also prevalent for constructing spirocyclic compounds.[2]

Q2: I am observing very low to no yield of my desired this compound product. What are the likely causes?

A2: Low or no product yield is a common challenge in spirocyclization reactions.[3] Several factors can contribute to this issue, including:

  • Insufficient reactivity: The nucleophilicity of the amine or the electrophilicity of the cyclization precursor may be inadequate.

  • Steric hindrance: Bulky substituents near the reaction centers can impede the desired intramolecular reaction.

  • Unfavorable ring strain: The formation of the spirocyclic system may be energetically unfavorable.

  • Side reactions: Competing intermolecular reactions, eliminations, or rearrangements can consume the starting materials.

  • Poor quality of reagents or solvents: Degradation or impurities in starting materials, reagents, or solvents can inhibit the reaction.

Q3: How can I improve the yield and purity of my this compound synthesis?

A3: To enhance the yield and purity, consider the following optimization strategies:

  • Reaction conditions: Systematically vary the temperature, reaction time, and concentration. For some cyclizations, higher temperatures may be required to overcome activation barriers, while for others, lower temperatures may minimize side reactions.

  • Catalyst and reagents: Screen different catalysts (e.g., Lewis acids, transition metals) and reagents (e.g., bases, activating agents) to find the optimal combination for your specific substrate.

  • Protecting groups: The choice of protecting groups on the nitrogen atom or other functionalities can significantly influence the reaction outcome by altering the steric and electronic properties of the molecule.

  • Purification techniques: Due to the often polar and basic nature of azaspirocycles, purification can be challenging.[4] Consider using reverse-phase HPLC or modifying the eluent in normal-phase silica gel chromatography with a basic additive like triethylamine (0.1-1%) to prevent streaking.[4]

Q4: I am having difficulty with the purification of my final this compound product. What are the best practices?

A4: The basic nature of the nitrogen in the this compound core can lead to strong interactions with acidic silica gel, causing streaking and poor separation during column chromatography.[4] To mitigate this, you can:

  • Use a basic modifier: Add a small amount of triethylamine or ammonia to the eluent system.[4]

  • Switch the stationary phase: Consider using a more inert stationary phase like alumina.

  • Employ reverse-phase chromatography: This is often a powerful technique for purifying polar and basic compounds.[4]

  • Salt formation: Convert the basic product into a salt (e.g., hydrochloride) to facilitate crystallization and handling.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solutions
Insufficient Reactivity - Activate the nitrogen nucleophile using a stronger base. - Enhance the electrophilicity of the cyclization precursor, for example, by converting a leaving group to a more reactive one (e.g., -OH to -OTs).
Steric Hindrance - Redesign the synthetic route to introduce bulky substituents at a later stage. - Use less sterically demanding protecting groups.
Side Reactions (e.g., intermolecular polymerization) - Perform the reaction under high dilution conditions to favor intramolecular cyclization. - Optimize the rate of addition of reagents.
Incorrect Reaction Conditions - Screen a range of temperatures and reaction times. - Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere if necessary.
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solutions
Lack of Regio- or Stereoselectivity - Employ a chiral catalyst or auxiliary to induce stereoselectivity. - Modify the substrate to favor the formation of the desired regioisomer. - Carefully analyze the reaction mechanism to identify factors controlling selectivity.
Isomerization or Rearrangement - Use milder reaction conditions (e.g., lower temperature, weaker base/acid). - Protect functional groups that may be prone to isomerization.
Incomplete Reaction - Increase the reaction time or temperature. - Add a slight excess of a key reagent to drive the reaction to completion.

Experimental Protocols

General Procedure for Reductive Amination to form a this compound Precursor

This protocol describes a common method for forming the C-N bond, which can be a key step in the synthesis of the this compound core.

  • Reaction Setup: To a solution of a suitable cyclopentanone derivative (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, methanol, or THF) is added a primary amine (1.0-1.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis (typically 12-24 hours).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amine precursor.

General Procedure for Boc Protection of the this compound Nitrogen

This procedure is for the protection of the nitrogen atom, which is often necessary for subsequent functionalization.[4]

  • Reaction Setup: Dissolve the this compound derivative (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF.[4]

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) and a base (e.g., triethylamine or sodium bicarbonate, 1.5-2.0 eq.).[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.[4]

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[4]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if needed.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for a Hypothetical Intramolecular Cyclization to form a this compound
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile802445
2Cs₂CO₃DMF1001262
3NaHTHF651875
4LHMDSTHF-78 to rt1281
5DBUToluene110853

This table presents hypothetical data for illustrative purposes and should be adapted based on specific experimental results.

Visualizations

General Synthetic Workflow

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Key Bond Formation cluster_2 Cyclization cluster_3 Final Product Starting_Material_A Cyclopentanone Derivative Reaction_Step_1 Reductive Amination or Amide Coupling Starting_Material_A->Reaction_Step_1 Starting_Material_B Amine Precursor Starting_Material_B->Reaction_Step_1 Reaction_Step_2 Intramolecular Cyclization (e.g., SN2, Heck, RCM) Reaction_Step_1->Reaction_Step_2 Intermediate Final_Product This compound Core Reaction_Step_2->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in this compound Synthesis Start Low or No Product Yield Check_Purity Check Starting Material Purity and Reagent Quality Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions Purity OK Change_Reagents Screen Different Catalysts, Bases, or Solvents Optimize_Conditions->Change_Reagents No Improvement Final_Product Final_Product Optimize_Conditions->Final_Product Yield Improved Consider_Side_Reactions Analyze for Side Products (e.g., by NMR, MS) Change_Reagents->Consider_Side_Reactions No Improvement Change_Reagents->Final_Product Yield Improved Consider_Side_Reactions->Change_Reagents No Clear Side Products Redesign_Route Consider Alternative Synthetic Route Consider_Side_Reactions->Redesign_Route Side Reactions Identified

References

Technical Support Center: Optimization of 6-Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful synthesis and optimization of the 6-azaspiro[4.5]decane scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

The synthesis of the this compound skeleton is most commonly achieved through intramolecular cyclization reactions. Key strategies include:

  • Intramolecular Reductive Amination: A highly effective method involving the condensation of a suitable amino-ketone precursor to form an intermediate iminium ion, which is then reduced and cyclized in one pot. This approach is favored for its efficiency.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[1][2] It is a powerful tool for creating tetrahydroisoquinoline and related heterocyclic systems, including spirocyclic variants.[1][3]

  • Dieckmann Cyclization: This intramolecular condensation of a diester is used to form a β-keto ester, which can then be converted to the desired spiro ketone, a precursor for the aza-spirocycle.[4]

  • Transition Metal-Catalyzed Cyclizations: Gold(I) and other transition metals can catalyze tandem cyclization/rearrangement cascades of specific substrates (like 1,6-enynes) to form the spiro[4.5]decane skeleton under mild conditions.[5][6]

Q2: Why are spirocyclic scaffolds like this compound important in drug discovery?

Spirocyclic scaffolds are of great interest in medicinal chemistry because their rigid, three-dimensional structures offer several advantages.[7] They can improve physicochemical properties, such as solubility and metabolic stability, and provide precise vectoral orientation of substituents to interact with biological targets, potentially increasing potency and selectivity.[8] The conformational restriction of the spirocycle reduces the entropic penalty upon binding to a target protein.[7]

Q3: What are the most common challenges encountered during the cyclization to form this compound?

Common challenges include low reaction yields, the formation of polymeric or dimeric side products due to competing intermolecular reactions, and difficulties in achieving ring closure.[4][9] Steric hindrance at the forming spirocyclic center can significantly impede the reaction.[4][7] Furthermore, purification can be challenging due to the basic and often polar nature of the amine product.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low to No Product Yield

Question: My intramolecular cyclization reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and solutions?

Answer: Low or no product formation can stem from multiple factors related to reagents, reaction conditions, or the substrate itself.

Potential Cause Recommended Solutions & Troubleshooting Steps
Inefficient Iminium Ion Formation (Reductive Amination) 1. Optimize pH: The formation of the iminium ion is acid-catalyzed but can be inhibited by strongly acidic conditions.[1] Add a catalytic amount of a weak acid like acetic acid. 2. Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding molecular sieves.
Weak Nucleophile/Electrophile 1. Substrate Modification: Ensure the precursor design allows for sufficient nucleophilicity of the attacking carbon and electrophilicity of the iminium/carbonyl group. 2. Catalyst Choice: For Pictet-Spengler type reactions, screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) to find the optimal catalyst for activating the electrophile.[11]
Ineffective Reducing Agent 1. Screen Hydrides: The reactivity of the reducing agent is critical. Compare the efficacy of NaBH₃CN (effective at acidic pH), NaBH(OAc)₃ (milder and broadly applicable), and NaBH₄ (more reactive, added after imine formation).[12]
Steric Hindrance 1. Increase Temperature: Carefully increase the reaction temperature in increments to overcome the activation energy barrier, while monitoring for substrate decomposition. 2. Change Solvent: A more polar solvent can sometimes improve reaction rates and yields.[4]
Issue 2: Formation of Polymeric Byproducts

Question: My reaction is producing a significant amount of high molecular weight material instead of the desired intramolecular cyclization product. How can I prevent this?

Answer: The formation of polymers indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization.

Potential Cause Recommended Solutions & Troubleshooting Steps
High Substrate Concentration 1. Employ High-Dilution Conditions: The rate of the intramolecular reaction is independent of concentration, while the intermolecular reaction rate is dependent on it. Reducing the concentration of the starting material will favor the desired cyclization.[4] 2. Use a Syringe Pump: The slow addition of the substrate to the reaction mixture via a syringe pump maintains a very low effective concentration, minimizing intermolecular side reactions.[4]
Inappropriate Reaction Conditions 1. Optimize Temperature: Lowering the reaction temperature may favor the kinetically controlled intramolecular product over the thermodynamically favored intermolecular product.
Issue 3: Difficulty in Product Purification

Question: I have successfully formed the this compound product, but I am struggling to isolate and purify it. What techniques can I use?

Answer: The basic nature of the nitrogen atom in the spirocycle can lead to challenges in standard silica gel chromatography.

Potential Cause Recommended Solutions & Troubleshooting Steps
Strong Interaction with Silica Gel 1. Use a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic silica surface and prevent product streaking or irreversible binding.[10] 2. Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[10]
High Polarity / Water Solubility 1. Salt Formation: Convert the amine product to its hydrochloride or another salt to facilitate crystallization and handling.[10] This can also make it amenable to different purification techniques. 2. Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with TFA) can be an effective purification method.[10]

Experimental Protocols & Data

Protocol: One-Pot Synthesis via Intramolecular Reductive Amination

This protocol describes a general procedure for the cyclization of a suitable amino-ketone precursor to form the this compound core.

Materials:

  • Amino-ketone precursor (e.g., 4-(4-aminobutyl)cyclohexan-1-one)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amino-ketone precursor (1.0 eq) in anhydrous DCM (at a concentration of 0.01-0.05 M to favor intramolecular cyclization) under an inert atmosphere (Nitrogen or Argon).

  • Acid Addition: Add glacial acetic acid (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel using an eluent system containing a small percentage of triethylamine (e.g., 95:4:1 DCM/Methanol/Triethylamine).

Table 1: Optimization of Reductive Amination Conditions

The following table summarizes hypothetical results from an optimization study for the intramolecular reductive amination, demonstrating the impact of different reagents and conditions on product yield.

Entry Reducing Agent Acid Catalyst Solvent Temperature (°C) Yield (%)
1NaBH₃CNAcOHMeOH2545
2NaBH₄NoneMeOH2530
3NaBH(OAc)₃NoneDCM2565
4NaBH(OAc)₃ AcOH DCM 25 88
5NaBH(OAc)₃AcOHTHF2575
6NaBH(OAc)₃AcOHDCM4082 (decomposition observed)

Visualizations

Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical decision-making process for troubleshooting common issues.

G cluster_workflow General Experimental Workflow SM 1. Starting Material (Amino-ketone Precursor) React 2. Cyclization Reaction (e.g., Reductive Amination) SM->React Workup 3. Aqueous Workup & Extraction React->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Product Analysis (NMR, MS) Purify->Analyze G Start Problem: Low Reaction Yield CheckSM Are Starting Materials Pure and Dry? Start->CheckSM PurifySM Action: Purify/Dry Starting Materials CheckSM->PurifySM No OptimizeCond Optimize Reaction Conditions CheckSM->OptimizeCond Yes VaryTemp Vary Temperature (e.g., 0°C to 40°C) OptimizeCond->VaryTemp ScreenSolv Screen Solvents (DCM, THF, MeCN) OptimizeCond->ScreenSolv ScreenReag Screen Reagents (Acid, Reducing Agent) OptimizeCond->ScreenReag UseHD Use High Dilution Conditions OptimizeCond->UseHD CheckYield Yield Improved? VaryTemp->CheckYield ScreenSolv->CheckYield ScreenReag->CheckYield UseHD->CheckYield Success Success: Proceed with Optimized Conditions CheckYield->Success Yes ReEval Re-evaluate Strategy: Consider Alternative Route CheckYield->ReEval No

References

minimizing byproduct formation in 6-azaspiro[4.5]decane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 6-azaspiro[4.5]decane and its derivatives.

FAQs and Troubleshooting Guides

1. Low or No Product Yield

Question Possible Causes Solutions
Why is the yield of my this compound synthesis unexpectedly low? 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, or it may be poisoned by impurities in the reagents or solvents. 2. Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific substrate and catalyst system. 3. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts. 4. Incorrect Stoichiometry: An incorrect ratio of reactants, catalyst, or other reagents can lead to incomplete conversion or side reactions.1. Use a fresh batch of catalyst and handle it under an inert atmosphere if required. Ensure all solvents and reagents are purified and dried before use. 2. Systematically screen reaction parameters such as temperature, concentration, and reaction time to find the optimal conditions. 3. Purify starting materials before use. 4. Carefully measure and control the stoichiometry of all components.
I am attempting a gold-catalyzed synthesis of a this compound derivative, but the yield is very low (e.g., <10%). What can I do? In some gold(I)/copper(II)-cocatalyzed tandem cyclization/semipinacol reactions, the choice of the gold catalyst is critical. Using a simple gold(I) source like AuCl might result in very low yields.Switching to a more effective catalyst system, such as [PPh₃AuCl]/AgOTf, can significantly improve the yield. Further optimization of the ligand and counterion may be necessary.

2. Formation of Byproducts

Question Common Byproducts Solutions
My reaction mixture shows multiple spots on TLC analysis. What are the likely byproducts? 1. Unreacted Starting Material: Incomplete reaction is a common issue. 2. Polymerization Products: Especially with reactive monomers or under harsh conditions. 3. Isomers: Formation of undesired regioisomers or stereoisomers. 4. Decomposition Products: The starting material or product may be unstable under the reaction conditions.1. Increase reaction time, temperature, or catalyst loading. 2. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 3. Optimize the catalyst and reaction conditions to improve selectivity. For stereoisomers, a chiral catalyst or auxiliary may be needed. 4. Use milder reaction conditions.
How can I identify the byproducts in my reaction? Byproducts can be identified using a combination of spectroscopic techniques.Isolate the major byproducts using chromatography (e.g., column chromatography, preparative TLC, or HPLC). Characterize the isolated compounds using: - NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the chemical structure. - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

3. Purification Challenges

Question Problem Solutions
How can I effectively purify my this compound product? The basic nature of the amine in this compound can cause streaking on silica gel TLC and columns. The product may also be highly polar and water-soluble, making extraction difficult.For Column Chromatography: - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to suppress tailing on silica gel. - Alternatively, use a different stationary phase like alumina. For Extraction: - If the product is water-soluble, perform multiple extractions with an organic solvent. - In cases of high water solubility, a continuous liquid-liquid extractor may be necessary.

Experimental Protocols

Protocol 1: Gold(I)/Copper(II)-Cocatalyzed Tandem Cyclization/Semipinacol Rearrangement

This protocol is adapted from a method for the construction of 6-aza/oxa-spiro[4.5]decane skeletons.

Reaction Scheme:

reactant Propargyl Alcohol Derivative product This compound Derivative reactant->product Tandem Cyclization/ Semipinacol Rearrangement catalyst [PPh3AuCl]/AgOTf, Cu(OTf)2

Caption: Gold/Copper-catalyzed synthesis of 6-azaspiro[4.5]decanes.

Procedure:

  • To a solution of the propargyl alcohol starting material in a suitable solvent (e.g., dichloroethane), add the gold(I) catalyst (e.g., [PPh₃AuCl]/AgOTf, 5 mol%) and the copper(II) cocatalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Optimization Data:

EntryCatalystCocatalystSolventTemp (°C)Yield (%)
1AuCl-DCE809
2[PPh₃AuCl]/AgOTf-DCE8015
3[PPh₃AuCl]/AgOTfCu(OTf)₂DCE80>80 (Optimized)

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Cycloaddition

This protocol describes an efficient method for the enantioselective construction of azaspiro[4.5]decanes.

Reaction Workflow:

start Combine Reactants and Catalyst reaction Stir at Room Temperature start->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Enantioenriched Azaspiro[4.5]decane purification->product

Caption: Workflow for NHC-catalyzed azaspiro[4.5]decane synthesis.

Procedure:

  • To a vial containing a mixture of the 3-aminomaleimide (0.1 mmol), an α,β-γ,δ-unsaturated aldehyde (0.2 mmol), and 4 Å molecular sieves (50 mg), add the NHC precatalyst and a cocatalyst (e.g., KCO₂Ph, 0.02 mmol) under an inert atmosphere.

  • Add the solvent (e.g., THF, 1 mL) and stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel to yield the azaspiro[4.5]decane product.

Representative Yields:

SubstrateYield (%)Enantiomeric Excess (%)
Example 18599
Example 27897

Protocol 3: Visible-Light-Induced Nitrogen-Atom Deletion

This protocol is based on a method for the synthesis of various spirocyclic cores, including 7-azaspiro[4.5]decane, which can be adapted for this compound synthesis.[1]

Logical Troubleshooting Diagram:

start Low Yield in Visible-Light Reaction check_light Is the light source functional and at the correct wavelength? start->check_light check_light->start No, replace/check source check_reagents Are the reagents (e.g., DPPH, base) fresh and pure? check_light->check_reagents Yes check_reagents->start No, purify/replace check_atmosphere Is the reaction being run under an inert atmosphere? check_reagents->check_atmosphere Yes check_atmosphere->start No, ensure inert conditions optimize Optimize reaction time and temperature. check_atmosphere->optimize Yes solution Improved Yield optimize->solution

Caption: Troubleshooting low yield in a photochemical reaction.

Procedure:

  • In a reaction vessel, combine the secondary amine precursor (0.2 mmol), O-diphenylphosphinyl hydroxylamine (DPPH, 3.0 equiv), and a base (e.g., K₃PO₄, 3.0 equiv) in a suitable solvent (e.g., 2-MeTHF, 2.0 mL).[1]

  • Seal the vessel and purge with an inert gas (e.g., Argon).[1]

  • Irradiate the mixture with a white LED (50 W) at room temperature for 12-24 hours.[1]

  • Monitor the reaction by GC or TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Standard Reaction Conditions and Yields for a Related Azaspirocycle:

Amine PrecursorBaseTime (h)Yield (%)
7-Azaspiro[4.5]decane precursorK₃PO₄12Isolated yield not specified, but efficient
General secondary aminesK₃PO₄ or K₂CO₃12-2440-80

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

References

Technical Support Center: N-Arylation of 6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the N-arylation of 6-azaspiro[4.5]decane and related sterically hindered secondary amines.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of this compound is resulting in low to no product yield. What are the most common reasons for this?

Low yields in the Buchwald-Hartwig amination of sterically hindered secondary amines like this compound can be attributed to several factors. The primary culprits are often related to catalyst activity, choice of reaction components, and the reaction environment. Key issues include inactive catalysts, inappropriate ligand selection for the sterically demanding amine, suboptimal base choice, and the presence of oxygen or water, which can deactivate the palladium catalyst.[1]

Q2: How critical is the choice of phosphine ligand for the N-arylation of a sterically hindered amine?

The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates.[1] For sterically hindered secondary amines, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] Ligands like XPhos and RuPhos have shown good performance in the amination of various aryl halides with secondary amines.[1]

Q3: What is the role of the base in the Buchwald-Hartwig amination, and can I use a weaker base?

A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used strong base. Using a weaker base with less reactive aryl halides, such as aryl chlorides, may result in lower yields. It is also essential to use an anhydrous, high-purity base.[1]

Q4: My reaction appears to be sensitive to air and moisture. How can I maintain anaerobic and anhydrous conditions?

The palladium(0) catalyst is sensitive to oxygen and can be deactivated. Therefore, maintaining an inert atmosphere is critical.[1] This can be achieved by:

  • Degassing the solvent: Bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes, or using the freeze-pump-thaw technique for more rigorous applications.[1]

  • Using Schlenk techniques: Flame-drying glassware under a vacuum and then backfilling with an inert gas. Solid reagents should be added under a positive pressure of the inert gas.[1]

Q5: Are there alternative methods to thermal heating that could improve my yield?

Yes, microwave-assisted synthesis has been shown to significantly accelerate reaction times and, in some cases, improve product yields compared to conventional heating methods.[3] This technique can be particularly beneficial for challenging coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-arylation of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The active Pd(0) species is not forming or has been deactivated.[1] 2. Inappropriate Ligand: The ligand is not suitable for the sterically hindered amine.[1] 3. Incorrect Base: The base is not strong enough or is of poor quality.[1] 4. Low Reaction Temperature: The temperature is insufficient to drive the reaction.1. Use a high-purity palladium precatalyst. Consider a pre-activated Pd(0) source. Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1] 3. Switch to a stronger base like NaOtBu. Ensure the base is anhydrous.[1] 4. Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating between 80-110 °C.[2]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: This is more common with electron-poor aryl halides.[1] 2. Presence of Water: Water can interfere with the catalytic cycle.1. Try a different ligand or a lower reaction temperature.[1] 2. Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Product Inhibition: The N-arylated product may be coordinating to the palladium center and inhibiting further catalysis.1. Consider a higher catalyst loading or using a more robust pre-catalyst. 2. Try a different solvent to improve product solubility and minimize inhibition.
Formation of Diaryl Ether Byproduct (with phenolic substrates) Competing O-arylation: The phenolic hydroxyl group is also arylated.Use a weak base to prevent deprotonation of the phenol. Employ sterically hindered biarylmonophosphine ligands like BrettPhos, which have shown high selectivity for N-arylation.

Data Presentation

The following tables summarize representative yields for the Buchwald-Hartwig amination of sterically hindered secondary amines with various aryl halides, ligands, and bases. This data can serve as a starting point for optimizing the N-arylation of this compound.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Secondary Amines

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Data adapted from a comparative study on phosphine ligands.[1]

Table 2: Representative Yields for the N-arylation of Piperidine with Various Aryl Halides

Aryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)
4-ChloroanisolePiperidineXPhosNaOtBuToluene10082
4-BromoanisolePiperidineXPhosNaOtBuToluene10093
4-ChlorotoluenePiperidineXPhosNaOtBuToluene10085
BromobenzenePiperidineXPhosNaOtBuToluene10091

This data is illustrative for a similar secondary cyclic amine and is intended as a general guide.

Experimental Protocols

General Protocol for the Buchwald-Hartwig N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[4]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and this compound (1.2 equiv).[4]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[4]

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH ReductElim Reductive Elimination AmineCoord->ReductElim - HX (Base) ReductElim->Pd0 - Ar-NR₂ Product N-Aryl-6-azaspiro[4.5]decane (Ar-NR₂) ArylHalide Aryl Halide (Ar-X) Amine This compound (R₂NH) Base Base (e.g., NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow Start Low Yield in N-arylation CheckCatalyst Check Catalyst System: - Active Pd source? - Appropriate ligand? Start->CheckCatalyst CheckConditions Check Reaction Conditions: - Anhydrous/Anaerobic? - Correct base? - Optimal temperature? CheckCatalyst->CheckConditions No OptimizeCatalyst Optimize Catalyst: - Screen ligands (XPhos, RuPhos) - Use precatalyst CheckCatalyst->OptimizeCatalyst Yes CheckPurity Check Reagent Purity: - Starting materials pure? - Solvent dry and degassed? CheckConditions->CheckPurity No OptimizeConditions Optimize Conditions: - Use strong, dry base (NaOtBu) - Increase temperature (80-110°C) - Ensure inert atmosphere CheckConditions->OptimizeConditions Yes PurifyReagents Purify/Dry Reagents: - Distill amine/aryl halide - Use anhydrous solvent CheckPurity->PurifyReagents Yes Success Improved Yield CheckPurity->Success No OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low-yield N-arylation.

References

Technical Support Center: Stereocontrol in 6-Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 6-azaspiro[4.5]decanes. This resource is intended for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize stereochemical outcomes in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving stereocontrol during the synthesis of 6-azaspiro[4.5]decanes?

A1: The main challenge lies in controlling the formation of the spirocyclic center, which is a quaternary carbon atom. This requires precise control over the facial selectivity of the cyclization or the addition of a nucleophile to a precursor. Key challenges include achieving high diastereoselectivity and/or enantioselectivity.

Q2: What are the common strategies for controlling stereochemistry in 6-azaspiro[4.5]decane synthesis?

A2: The most prevalent strategies include:

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed.[1][2]

  • Substrate Control: Utilizing existing stereocenters within the starting material to influence the stereochemistry of newly formed centers.

Q3: How do I choose between asymmetric catalysis and a chiral auxiliary approach?

A3: The choice depends on several factors. Asymmetric catalysis is often more atom-economical as it requires only a substoichiometric amount of the chiral source. However, developing a suitable catalytic system can be challenging. Chiral auxiliaries are often more robust and predictable but require additional synthetic steps for attachment and removal.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Question: My spirocyclization reaction is producing a mixture of diastereomers with a low diastereomeric ratio. How can I improve this?

Answer: Low diastereoselectivity is a common issue and can often be addressed by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Reaction Temperature: Temperature can significantly influence the transition states leading to different diastereomers.

    • Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C, -40 °C, or 0 °C) often enhances diastereoselectivity by favoring the kinetically controlled product.[3][4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the conformation of the transition state.

    • Troubleshooting: A solvent screen is highly recommended. Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).[3][4]

  • Lewis Acid/Catalyst Choice: The nature of the Lewis acid or catalyst is critical in creating a defined transition state.

    • Troubleshooting: Screen different Lewis acids or catalyst systems. For metal-catalyzed reactions, varying the chiral ligand can have a profound impact.[5]

  • Steric Hindrance: The steric bulk of substituents on your substrate can influence the facial selectivity of the cyclization.

    • Troubleshooting: If possible, modify protecting groups or other non-essential substituents to be more or less sterically demanding to favor a specific approach of the reacting moieties.

Issue 2: Low Enantioselectivity (Poor e.e.) in Asymmetric Catalysis

Question: My asymmetric catalytic reaction to form the this compound core is resulting in a low enantiomeric excess. What are the likely causes and how can I address them?

Answer: Low enantioselectivity in catalytic reactions can be due to a variety of factors, from catalyst quality to reaction conditions.

Potential Causes & Solutions:

  • Catalyst Purity and Activity: The chemical and enantiomeric purity of the catalyst is paramount.

    • Troubleshooting: Ensure the catalyst and any associated ligands are of high purity. If possible, synthesize or procure a fresh batch. For air- or moisture-sensitive catalysts, ensure proper handling techniques (e.g., glovebox or Schlenk line).

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all impact enantioselectivity.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often improves enantioselectivity.[4][5]

      • Solvent: Perform a solvent screen to find the optimal medium for the reaction.

      • Concentration: Variations in concentration can affect the aggregation state of the catalyst, which may influence its selectivity.

  • Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.

    • Troubleshooting: Lowering the reaction temperature can help to suppress the uncatalyzed reaction. Slow addition of reagents can also minimize the concentration of the substrate available for the uncatalyzed pathway.

Data Presentation

Table 1: Effect of Reaction Parameters on Diastereoselectivity in a Model Spirocyclization

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1TiCl₄CH₂Cl₂253:1
2TiCl₄CH₂Cl₂05:1
3TiCl₄CH₂Cl₂-7815:1
4ZnCl₂CH₂Cl₂-788:1
5TiCl₄Toluene-7812:1

Note: Data is representative and will vary depending on the specific substrates and reaction.

Table 2: Influence of Chiral Ligand on Enantioselectivity in a Catalytic Asymmetric Cycloaddition

EntryChiral LigandTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
1Ligand A08575
2Ligand B09092
3Ligand B-208897
4Ligand C07560

Note: Data is representative and will vary depending on the specific reaction and substrates.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a this compound Precursor using a Chiral Auxiliary

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine derived from a cyclohexanone derivative, a key step in the synthesis of a this compound.

Step 1: Synthesis of the N-tert-Butanesulfinyl Imine

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the cyclohexanone precursor (1.1 eq) in an anhydrous solvent such as THF, add a Lewis acid catalyst (e.g., Ti(OEt)₄, 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with brine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the purified N-tert-butanesulfinyl imine (1.0 eq) in an anhydrous solvent (e.g., THF or diethyl ether) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3-6 hours, monitoring for the consumption of the starting material by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by column chromatography.

Protocol 2: Removal of the N-tert-Butanesulfinyl Auxiliary
  • Dissolve the N-tert-butanesulfinyl-protected amine (1.0 eq) in a suitable solvent such as methanol or cyclopentyl methyl ether.[6]

  • Add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or HCl in cyclopentyl methyl ether, 2.0-3.0 eq) at room temperature.[6][7]

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, the amine hydrochloride salt may precipitate and can be isolated by filtration.[6] Alternatively, concentrate the reaction mixture under reduced pressure.

  • The free amine can be obtained by basification with an aqueous base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent.

Mandatory Visualization

Troubleshooting_Stereocontrol Troubleshooting Workflow for Poor Stereocontrol start Poor Stereocontrol Observed (Low d.r. or e.e.) check_purity Verify Purity of Reagents & Catalyst start->check_purity Initial Check optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If purity is confirmed success Improved Stereocontrol Achieved check_purity->success Problem Solved screen_solvent Screen Solvents optimize_temp->screen_solvent If still low optimize_temp->success Problem Solved change_catalyst Screen Catalysts/ Ligands/Auxiliaries screen_solvent->change_catalyst If still low screen_solvent->success Problem Solved re_evaluate Re-evaluate Substrate Design change_catalyst->re_evaluate If still low change_catalyst->success Problem Solved re_evaluate->success Problem Solved

Caption: A logical workflow for troubleshooting poor stereocontrol.

Experimental_Workflow Experimental Workflow: Chiral Auxiliary Approach start_material Ketone Precursor + Chiral Auxiliary attach_auxiliary Attach Chiral Auxiliary (e.g., Imine Formation) start_material->attach_auxiliary diastereoselective_reaction Diastereoselective Reaction (e.g., Grignard Addition) attach_auxiliary->diastereoselective_reaction purification1 Purification of Diastereomers diastereoselective_reaction->purification1 remove_auxiliary Remove Chiral Auxiliary (e.g., Acid Hydrolysis) purification1->remove_auxiliary final_product Enantioenriched This compound remove_auxiliary->final_product

Caption: General workflow for a chiral auxiliary-mediated synthesis.

References

Technical Support Center: Purification of Polar 6-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of polar 6-azaspiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar this compound derivatives?

The primary challenges in purifying these compounds stem from their inherent polarity and basicity. The nitrogen atom in the azaspirocyclic core can interact strongly with acidic silica gel, a common stationary phase in chromatography, leading to issues like peak tailing, streaking, and even decomposition of the compound on the column. Their polarity can also make them highly soluble in polar solvents, which can complicate crystallization and extraction procedures.

Q2: Which chromatographic techniques are most effective for these compounds?

Several chromatographic techniques can be successfully employed:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and often preferred method for purifying polar and basic compounds.[1][2]

  • Normal-Phase Chromatography: While challenging, it can be effective if the mobile phase is modified with a basic additive, such as triethylamine or ammonium hydroxide, to suppress the interaction of the basic nitrogen with the silica gel.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that show little retention in reverse-phase chromatography.

  • Ion-Exchange Chromatography: This technique is suitable for ionizable this compound derivatives, separating them based on their net charge.

Q3: How can I improve peak shape in normal-phase chromatography?

Peak tailing is a common issue for basic compounds on silica gel. To improve peak shape, consider the following:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your mobile phase can significantly reduce peak tailing. A common starting point is 0.1-1% of the modifier.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina or a bonded phase such as amino- or cyano-silica.

Q4: My compound is an oil and won't crystallize. What can I do?

"Oiling out" is a common problem with polar compounds. Here are some strategies to induce crystallization:

  • Solvent Selection: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.

  • Salt Formation: Since this compound derivatives are basic, they can be converted to their corresponding salts (e.g., hydrochloride or acetate salts) by treatment with an acid. These salts often have different crystallization properties and may form well-defined crystals more readily.

  • Slow Evaporation: If cooling doesn't induce crystallization, try slowly evaporating the solvent from a saturated solution.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can sometimes initiate crystal growth.

Troubleshooting Guides

Chromatography
Problem Possible Cause Suggested Solution
Peak Tailing/Streaking in Normal-Phase Chromatography Strong interaction between the basic amine and acidic silanol groups on the silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase. Consider using a less acidic stationary phase like alumina or a bonded silica (e.g., amino- or cyano-propyl).
Poor Retention in Reverse-Phase HPLC The compound is too polar for the stationary phase, and the mobile phase is too strong.Use a polar-endcapped or polar-embedded reverse-phase column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC.
Compound Decomposes on the Column The compound is unstable on the acidic silica gel.Test the stability of your compound on a TLC plate spotted with the compound and left for some time before eluting. If it degrades, use a more inert stationary phase like alumina or switch to reverse-phase chromatography.
Co-elution of Impurities The chosen mobile phase does not provide sufficient resolution.Optimize the mobile phase composition. For reverse-phase, try a different organic modifier (e.g., methanol instead of acetonitrile). For normal-phase, experiment with different solvent ratios or a different solvent system altogether.
Recrystallization
Problem Possible Cause Suggested Solution
Compound "Oils Out" The melting point of the solute is lower than the boiling point of the solvent, or the solution is too supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try adding a "poorer" solvent dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and then try cooling again. Try scratching the inside of the flask or adding a seed crystal.
Low Recovery The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath). Minimize the amount of solvent used for washing the crystals and use ice-cold solvent.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Extraction
Problem Possible Cause Suggested Solution
Poor Recovery from Aqueous Solution The compound is too polar to be efficiently extracted by a non-polar organic solvent.Use a more polar extraction solvent like butanol. Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic compound in the aqueous phase. Perform multiple extractions.
Emulsion Formation The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) and gently swirl. Allow the mixture to stand for a longer period. If persistent, filter the mixture through a pad of Celite.

Data Presentation

The following table summarizes the purification outcome for a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structurally related to this compound derivatives and share similar purification challenges. The data is adapted from a study by Falcicchio et al. (2018).[1]

Compound Purification Method Purity
Derivative 13aReversed-Phase Semi-Preparative HPLC> 95%
Derivative 13bReversed-Phase Semi-Preparative HPLC> 95%
Derivative 13cReversed-Phase Semi-Preparative HPLC> 95%
Derivative 13dReversed-Phase Semi-Preparative HPLC> 95%
Derivative 13eReversed-Phase Semi-Preparative HPLC> 95%
Derivative 13fReversed-Phase Semi-Preparative HPLC> 95%
Derivative 14aReversed-Phase Semi-Preparative HPLC> 95%
Derivative 14bReversed-Phase Semi-Preparative HPLC> 95%
Derivative 14cReversed-Phase Semi-Preparative HPLC> 95%
Derivative 14dReversed-Phase Semi-Preparative HPLC> 95%
Derivative 14eReversed-Phase Semi-Preparative HPLC> 95%
Derivative 14fReversed-Phase Semi-Preparative HPLC> 95%

Experimental Protocols

General Protocol for Purification by Reversed-Phase Semi-Preparative HPLC

This protocol is adapted from the purification of 1,4,8-triazaspiro[4.5]decan-2-one derivatives and is applicable to polar this compound derivatives.[1]

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

  • HPLC System and Column: Use a semi-preparative HPLC system equipped with a suitable detector (e.g., UV-Vis). A C18 reverse-phase column is a common choice.

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% (v/v) trifluoroacetic acid (TFA).

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 0-10%) and gradually increase the concentration of Solvent B over a set period (e.g., to 100% over 25 minutes). The exact gradient will need to be optimized for your specific compound.

  • Flow Rate: A typical flow rate for a semi-preparative column is in the range of 5-20 mL/min, depending on the column dimensions. For an analytical scale method development, a flow rate of 0.5 mL/min can be used.[1]

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound Derivative Dissolution Dissolve in Minimal Acetonitrile/Water Crude->Dissolution Injection Inject onto RP-HPLC Dissolution->Injection Elution Gradient Elution (Water/Acetonitrile + 0.1% TFA) Injection->Elution Collection Collect Pure Fractions Elution->Collection Evaporation Solvent Evaporation Collection->Evaporation Pure_Compound Pure Compound (>95%) Evaporation->Pure_Compound

Caption: General experimental workflow for the purification of polar this compound derivatives.

troubleshooting_logic Start Purification Issue Encountered Chromatography Chromatography Problem? Start->Chromatography Recrystallization Recrystallization Problem? Start->Recrystallization Extraction Extraction Problem? Start->Extraction Peak_Tailing Peak Tailing/Streaking? Chromatography->Peak_Tailing Oiling_Out Compound Oiling Out? Recrystallization->Oiling_Out Poor_Recovery Poor Recovery from Aqueous? Extraction->Poor_Recovery Add_Modifier Add Basic Modifier (e.g., TEA) Peak_Tailing->Add_Modifier Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Peak_Tailing->Change_Stationary_Phase Yes Change_Solvent Change Solvent/ Use Solvent Mixture Oiling_Out->Change_Solvent Yes Form_Salt Form a Salt (e.g., HCl salt) Oiling_Out->Form_Salt Yes Change_Extraction_Solvent Use More Polar Solvent (e.g., Butanol) Poor_Recovery->Change_Extraction_Solvent Yes Add_Salt Saturate Aqueous Layer with NaCl Poor_Recovery->Add_Salt Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Addressing Solubility Issues of 6-Azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 6-azaspiro[4.5]decane compounds. The information provided is based on established principles of solubility enhancement for poorly soluble drugs, with a focus on strategies relevant to spirocyclic and heterocyclic molecules.

Troubleshooting Guide

This guide addresses common solubility challenges encountered during experiments with this compound derivatives in a question-and-answer format.

Question: My this compound derivative has poor aqueous solubility, leading to precipitation in my biological assay buffer. What are my initial steps?

Answer:

Initial assessment of the compound's physicochemical properties is crucial.

  • Review Physicochemical Data: Examine the compound's calculated or measured LogP (lipophilicity) and pKa (ionization constant). A high LogP value (typically >3) indicates high lipophilicity and likely poor aqueous solubility. The pKa will inform whether the compound's charge, and thus solubility, can be manipulated by adjusting the pH.

  • Initial Solvent Screening: Test the solubility of a small amount of your compound in a range of pharmaceutically acceptable solvents. Start with common organic solvents like DMSO, ethanol, or PEG 400. This will help identify a suitable solvent for preparing a stock solution.

  • pH Modification: If your compound has an ionizable nitrogen within the azaspirocyclic core (a basic center), adjusting the pH of the aqueous buffer to be more acidic can significantly increase solubility by protonating the nitrogen and forming a more soluble salt.

Question: I am using a co-solvent to dissolve my compound, but it precipitates upon dilution into my aqueous assay medium. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue with co-solvent systems. Here are some strategies to mitigate this:

  • Optimize Co-solvent Concentration: Minimize the concentration of the organic co-solvent in your final assay medium. Typically, a final concentration of <1% DMSO is recommended to avoid artifacts in biological assays.

  • Use a Stabilizer: Incorporate a pharmaceutically acceptable surfactant or polymer, such as Tween 80 or Solutol HS 15, in your formulation to help stabilize the compound in the aqueous medium and prevent precipitation.

  • Consider an Alternative Formulation Strategy: If co-solvents are not providing a stable solution, more advanced formulation techniques like cyclodextrin complexation or creating a solid dispersion may be necessary.

Question: My this compound derivative is intended for in vivo studies, but I cannot achieve the required concentration for dosing. What are my options?

Answer:

For in vivo studies, the formulation must be both effective at solubilizing the compound and safe for administration.

  • Co-solvent Systems for Animal Dosing: A mixture of solvents is often used. A common starting point for oral dosing is a ternary system of PEG 400, Solutol HS 15, and water. For intravenous administration, vehicles containing cyclodextrins are often preferred.

  • Micronization: Reducing the particle size of your compound through micronization can increase its surface area, leading to a faster dissolution rate. This is particularly useful for oral formulations of poorly soluble compounds.

  • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate. This is a more advanced technique that often yields superior results for challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Do this compound compounds generally have better solubility than their non-spirocyclic analogs?

A1: Yes, the introduction of a spirocenter can lead to improved physicochemical properties.[1] Spirocyclic compounds often exhibit higher aqueous solubility and lower lipophilicity compared to their planar, non-spirocyclic counterparts.[1] This is attributed to the rigid, three-dimensional structure of the spirocyclic scaffold, which can disrupt crystal lattice packing and reduce the molecule's overall lipophilicity.

Q2: What is the first-line approach for enhancing the solubility of a novel this compound derivative?

A2: For early-stage in vitro experiments, the most straightforward approach is often the use of a co-solvent system, typically starting with DMSO to create a high-concentration stock solution that is then diluted into the aqueous assay buffer. For in vivo studies, a formulation containing a mixture of excipients, such as a co-solvent and a surfactant, is a common starting point.

Q3: Are there any specific excipients that are particularly effective for solubilizing azaspirocyclic compounds?

A3: While specific data for this compound is limited, cyclodextrins have been shown to be effective in enhancing the solubility of other spirocyclic compounds. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the lipophilic portions of the drug molecule, thereby increasing its aqueous solubility.

Q4: How can I predict the solubility of my this compound derivative?

A4: Several in silico models can predict aqueous solubility (logS) based on the chemical structure. These models are useful for early-stage assessment but should always be confirmed by experimental measurements. The General Solubility Equation (GSE) is a theoretical model that can also provide an estimate of aqueous solubility based on the compound's melting point and LogP.

Data on Solubility Enhancement of Spirocyclic Compounds

Due to the limited availability of public data specifically for this compound compounds, the following table summarizes solubility enhancement data for analogous spirocyclic compounds to provide a comparative reference.

Compound ClassFormulation StrategyFold Increase in Aqueous SolubilityReference
Spiro[cyclopropane-1,3'-oxindoles]Complexation with β-cyclodextrinsUp to 4-foldBased on similar spirocyclic systems
Azaspiro[3.3]heptane derivativesStructural Modification (vs. cyclohexane analogs)Generally higher aqueous solubility[1]

Note: The data presented above is for analogous spirocyclic structures and should be used as a general guide. The actual solubility enhancement for a specific this compound derivative will depend on its unique chemical structure and physicochemical properties.

Experimental Protocols

1. Protocol for Solubility Enhancement using a Co-solvent System

  • Objective: To prepare a stock solution of a this compound derivative for in vitro assays.

  • Materials:

    • This compound derivative (powder)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated micropipettes

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of the this compound derivative powder.

    • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

2. Protocol for Cyclodextrin Complexation

  • Objective: To enhance the aqueous solubility of a this compound derivative through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound derivative

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water (e.g., 20% w/v).

    • Slowly add the this compound derivative powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.

    • After the incubation period, visually inspect the solution for any undissolved particles.

    • Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound and obtain a clear, aqueous solution of the complex.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_formulation Formulation Development cluster_evaluation Evaluation start Poorly Soluble this compound Compound physchem Physicochemical Characterization (LogP, pKa) start->physchem solvent_screen Solvent Screening (DMSO, Ethanol, etc.) physchem->solvent_screen cosolvent Co-solvent System solvent_screen->cosolvent Simple Formulation cyclodextrin Cyclodextrin Complexation solvent_screen->cyclodextrin Advanced Formulation solid_dispersion Solid Dispersion solvent_screen->solid_dispersion Advanced Formulation micronization Micronization solvent_screen->micronization For Oral Delivery in_vitro In Vitro Assay cosolvent->in_vitro cyclodextrin->in_vitro in_vivo In Vivo Study cyclodextrin->in_vivo solid_dispersion->in_vivo micronization->in_vivo

Caption: Experimental workflow for addressing solubility issues.

spirocycle_solubility cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_outcome Solubility Outcome spiro Spirocyclic Scaffold (this compound) three_d Increased 3D Shape spiro->three_d non_spiro Non-Spirocyclic Analog (e.g., Planar Heterocycle) packing Disrupted Crystal Packing non_spiro->packing Less Disruption lipophilicity Reduced Lipophilicity (Lower LogP) non_spiro->lipophilicity Potentially Higher three_d->packing three_d->lipophilicity solubility Improved Aqueous Solubility packing->solubility lipophilicity->solubility

Caption: Impact of spirocyclic structure on solubility.

References

Technical Support Center: Scale-Up Synthesis of 6-Azaspiro[4.5]decane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-azaspiro[4.5]decane intermediates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound intermediates.

Issue 1: Low or No Product Yield

Question: We are experiencing significantly lower yields of our target this compound intermediate upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

Answer: Low yields during scale-up can arise from a multitude of factors that are often negligible at the lab scale. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Insufficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Troubleshooting:

      • Evaluate the reactor's mixing efficiency. Consider using overhead stirring with appropriate impeller design for the reaction volume and viscosity.

      • Ensure uniform heating of the reaction mixture.

  • Ineffective Temperature Control: Exothermic or endothermic reactions can be harder to control at a larger scale, leading to temperature fluctuations that can affect reaction kinetics and selectivity.

    • Troubleshooting:

      • Implement a robust temperature control system. For highly exothermic reactions, consider a gradual addition of reagents.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale, potentially poisoning catalysts or participating in side reactions.

    • Troubleshooting:

      • Thoroughly characterize all starting materials and reagents to ensure they meet the required specifications.

  • Atmosphere Control: Sensitivity to air or moisture can be more challenging to manage in a larger reaction vessel.

    • Troubleshooting:

      • Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) if required. Use dry solvents and reagents.

Issue 2: Formation of Significant Side Products

Question: Our scaled-up synthesis of a this compound intermediate is plagued by the formation of several impurities that are difficult to separate. How can we identify and minimize these side reactions?

Answer: The formation of side products is a common challenge in organic synthesis, and it is often exacerbated during scale-up.

Potential Causes & Solutions:

  • Intermolecular Reactions: At higher concentrations typical of scale-up, intermolecular reactions can compete with the desired intramolecular cyclization to form the spirocyclic core.[1][2]

    • Troubleshooting:

      • Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.[1]

  • Rearrangement of Intermediates: Cationic or other reactive intermediates may undergo rearrangement pathways that are not observed at a smaller scale.[2]

    • Troubleshooting:

      • Carefully select the catalyst and reaction temperature to control the reaction pathway and prevent decomposition or rearrangement.[2]

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization.[2]

    • Troubleshooting:

      • The choice of solvent can be critical. For instance, in some acid-catalyzed reactions, solvents like dichloromethane may favor intramolecular cyclization, while tetrahydrofuran or toluene could promote elimination.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: Several synthetic strategies are employed to construct the this compound scaffold. Common approaches include:

  • Intramolecular Mannich Reaction: This reaction involves the intramolecular cyclization of an amino-ketone or a related derivative to form the piperidine ring of the spirocycle.

  • Reductive Amination: A dicarbonyl compound or a keto-ester can undergo intramolecular reductive amination to form the desired spirocyclic amine.

  • Dieckmann Cyclization: This method is effective for creating spiro ketones by the intramolecular condensation of a diester to form a β-keto ester, which can then be further elaborated.[1] For this reaction, the choice of a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent is often crucial to minimize side reactions.[1]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring systems, including the piperidine ring of the this compound core.

Q2: How does the choice of protecting groups for the nitrogen atom impact the synthesis and scale-up?

A2: The choice of a nitrogen protecting group is critical for a successful synthesis and scale-up. The ideal protecting group should be:

  • Stable: It must be stable to the reaction conditions required for the subsequent synthetic steps.

  • Easy to Install and Remove: The introduction and cleavage of the protecting group should be high-yielding and straightforward, especially at a larger scale.

  • Orthogonal: It should be possible to remove the protecting group without affecting other functional groups in the molecule.

Commonly used protecting groups for the nitrogen in this compound synthesis include tert-butoxycarbonyl (Boc) and benzyl (Bn). The Boc group is often favored due to its ease of removal under acidic conditions.[3]

Q3: What are the key challenges in the purification of this compound intermediates at a larger scale?

A3: Purification at a larger scale presents several challenges:

  • Chromatography: While effective at the lab scale, column chromatography can be time-consuming, expensive, and generate large amounts of solvent waste at the pilot or production scale.

  • Crystallization: Developing a robust crystallization procedure is often the most desirable purification method for scale-up as it can provide high purity material in a cost-effective manner. However, identifying suitable solvent systems can be challenging.

  • Distillation: For intermediates that are thermally stable and have a suitable boiling point, distillation can be an effective purification method.

Q4: Are there any specific safety considerations for the scale-up synthesis of this compound intermediates?

A4: Yes, safety is paramount during any chemical synthesis, and scale-up introduces specific hazards that must be addressed:

  • Exothermic Reactions: As mentioned earlier, the potential for thermal runaway of exothermic reactions is much greater at a larger scale. A thorough thermal hazard assessment is essential.

  • Reagent Handling: Handling large quantities of hazardous reagents requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, glove boxes), and well-defined standard operating procedures (SOPs).

  • Pressure Build-up: Some reactions may generate gaseous byproducts, which can lead to a dangerous build-up of pressure in a closed system. Reactions should be conducted in appropriately rated vessels with pressure relief systems.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Cyclization in Spiro Ketone Synthesis [1]

BaseSolvent(s)Typical ConditionsAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)EthanolRefluxTraditional, inexpensiveCan lead to side reactions like transesterification
Potassium tert-butoxide (t-BuOK)THF, TolueneRoom temperature to refluxStrong, sterically hindered base, minimizes side reactionsMore expensive, requires anhydrous conditions
Lithium diisopropylamide (LDA)THF-78 °C to room temperatureVery strong, non-nucleophilic base, good for kinetically controlled reactionsRequires low temperatures, sensitive to air and moisture
Sodium Hydride (NaH)THF, DMFRoom temperature to elevated temperaturesStrong base, useful for less acidic substratesHeterogeneous reaction, can be difficult to control

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a this compound Intermediate [3]

  • Dissolution: Dissolve the crude this compound intermediate in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 to 1.5 equivalents) to the solution. If the starting material is a salt, add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize it.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purification: Purify the residue by silica gel chromatography or crystallization to yield the pure Boc-protected this compound intermediate.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield on Scale-Up Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Assess Temperature Control Start->Check_Temp Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Improve_Mixing Optimize Stirrer Design/Speed Check_Mixing->Improve_Mixing Inefficient Improve_Temp Implement Gradual Addition/Better Cooling Check_Temp->Improve_Temp Poor Control Purify_Materials Purify/Re-source Starting Materials Check_Purity->Purify_Materials Impurities Detected Inert_Atmosphere Ensure Dry Solvents & Inert Gas Purge Check_Atmosphere->Inert_Atmosphere Air/Moisture Sensitive End Yield Improved Improve_Mixing->End Improve_Temp->End Purify_Materials->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Purification_Decision_Tree Start Crude this compound Intermediate Is_Solid Is the product a solid? Start->Is_Solid Try_Crystallization Develop Crystallization Protocol Is_Solid->Try_Crystallization Yes Is_Thermally_Stable Is it thermally stable & volatile? Is_Solid->Is_Thermally_Stable No Pure_Product Pure Product Try_Crystallization->Pure_Product Use_Distillation Purify by Distillation Is_Thermally_Stable->Use_Distillation Yes Use_Chromatography Use Column Chromatography Is_Thermally_Stable->Use_Chromatography No Use_Distillation->Pure_Product Use_Chromatography->Pure_Product

Caption: Decision tree for selecting a purification method.

Synthetic_Workflow Start_Material Starting Material (e.g., Cyclohexanone derivative) Step1 Formation of Precursor (e.g., Michael Addition) Start_Material->Step1 Step2 Intramolecular Cyclization (e.g., Reductive Amination) Step1->Step2 Crude_Product Crude this compound Step2->Crude_Product Protection Nitrogen Protection (e.g., Boc Protection) Crude_Product->Protection Purification Purification (Crystallization/Chromatography) Protection->Purification Final_Product Protected Intermediate Purification->Final_Product

References

identifying and characterizing impurities in 6-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 6-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are their general impurity profiles?

A1: The most common synthetic approaches to this compound include reductive amination, Dieckmann condensation followed by cyclization, and Pictet-Spengler type reactions.

  • Reductive Amination: This is a popular one-pot method often involving the reaction of a cyclohexane derivative with an amino alcohol. Common impurities include unreacted starting materials, the intermediate imine, and over-alkylated products. A significant byproduct can also be the result of the reduction of the ketone starting material.

  • Dieckmann Condensation Route: This multi-step synthesis involves the intramolecular condensation of a diester to form a β-ketoester, followed by further transformations to build the spirocyclic amine. Impurities can arise from incomplete reactions at any stage, including partially cyclized intermediates and byproducts from side reactions of the reactive ketoester intermediate.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. While highly effective for certain scaffolds, its application to simple aliphatic systems like this compound is less common but feasible. Impurities can include incompletely cyclized intermediates and products from side reactions if the reaction conditions are not carefully controlled.

Q2: I am observing a persistent impurity with a mass slightly higher than my product in the GC-MS analysis. What could it be?

A2: An impurity with a mass slightly higher than this compound could be an N-formyl or N-acetyl derivative. These can be formed if formic acid or acetic acid are used in the reaction or workup and are not completely removed. Another possibility is the presence of an N-oxide, which can form if the amine product is exposed to oxidizing conditions.

Q3: My purification by column chromatography is proving difficult, with significant streaking of the product. What can I do to improve the separation?

A3: The basic nature of this compound can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can try the following:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to your eluent system.

  • Use an alternative stationary phase, such as alumina (basic or neutral).

  • Consider converting the amine to a less polar derivative, such as a Boc-protected amine, before chromatography, followed by deprotection.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.
Side Reactions Optimize reaction conditions to minimize the formation of byproducts. For reductive amination, ensure the imine is formed before adding the reducing agent to prevent ketone reduction.
Product Loss During Workup This compound is a basic and relatively polar compound, which can lead to losses during aqueous workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
Degradation of Product Ensure that the workup and purification conditions are not too harsh. Avoid prolonged exposure to strong acids or high temperatures.
Problem 2: Identification of Unknown Impurities
Observed Impurity Potential Identity Identification and Characterization
Peak at m/z corresponding to starting materials in GC-MS Unreacted starting materialsCompare retention times and mass spectra with authentic samples of the starting materials.
Peak with m/z corresponding to the product + 14, 28, etc. Over-alkylation productsCharacterize by MS fragmentation, which should show a similar pattern to the product but with a higher molecular ion. 1H NMR will show additional signals corresponding to the extra alkyl groups.
Broad peaks in 1H NMR and complex GC-MS Polymeric byproducts or tarsThese are often difficult to characterize fully. Focus on optimizing reaction conditions to prevent their formation (e.g., lower temperature, shorter reaction time).
Peak with m/z corresponding to product + 16 N-oxide of this compoundCan be confirmed by HRMS. 1H NMR will show a downfield shift of the protons adjacent to the nitrogen.
Peak with m/z corresponding to a partially cyclized intermediate Incomplete reaction productThe exact structure will depend on the synthetic route. HRMS and detailed 2D NMR analysis (COSY, HMBC) will be necessary to elucidate the structure.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of amines and related structures.

Protocol 2: HPLC Analysis for Purity Determination
  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrumentation: Use a high-performance liquid chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main product relative to the total peak area.

Protocol 3: NMR Spectroscopy for Structural Elucidation of Impurities
  • Sample Preparation: Isolate the impurity by preparative HPLC or careful column chromatography. Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D NMR: Acquire ¹H and ¹³C spectra.

    • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and elucidate the structure.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the structure of the impurity.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Unknown Peak) check_reaction Verify Reaction Completion (TLC, GC-MS) start->check_reaction analyze_crude Analyze Crude Mixture (GC-MS, LC-MS, NMR) check_reaction->analyze_crude Reaction Incomplete or Multiple Products product_ok Product Meets Specifications check_reaction->product_ok Reaction Complete, Clean Product identify_impurity Identify Impurity Structure analyze_crude->identify_impurity optimize_conditions Optimize Reaction Conditions identify_impurity->optimize_conditions Side Product Identified improve_workup Improve Workup/Purification identify_impurity->improve_workup Starting Material or Polar Impurity Identified optimize_conditions->check_reaction Re-run Reaction improve_workup->product_ok

Caption: Troubleshooting workflow for this compound synthesis.

synthesis_pathway cluster_main Main Synthetic Route (Reductive Amination) cluster_impurities Potential Impurity Formation A Cyclohexanone + Amino Alcohol B Imine Intermediate A->B Condensation D Reduced Ketone A->D Direct Reduction F Unreacted Starting Materials A->F Incomplete Reaction C This compound (Product) B->C Reduction E Over-alkylation Product C->E Further Reaction

Caption: Impurity formation in this compound synthesis.

Technical Support Center: Refining Reaction Conditions for 6-Azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-azaspiro[4.5]decane analogs. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: Several effective methods are employed for the synthesis of the this compound scaffold. Key strategies include:

  • Reductive Amination: This is a widely used method involving the reaction of a cyclohexanone derivative (often protected as a ketal) with an appropriate amino alcohol, followed by cyclization.

  • Pictet-Spengler Reaction: This reaction can be adapted to form the piperidine ring of the spirocycle through the condensation of a suitable β-arylethylamine with a ketone or aldehyde, followed by acid-catalyzed ring closure.[1][2]

  • Intramolecular Cyclization Reactions: Methods like the intramolecular Heck reaction can be utilized to form the piperidine ring by coupling an aryl or vinyl halide with an alkene within the same molecule.[1][3][4][5]

  • Gold-Catalyzed Cyclization: Gold(I) catalysts can facilitate tandem cyclization/semipinacol rearrangement cascades of 1,6-enynes to construct the this compound skeleton.[2][6][7]

  • N-heterocyclic Carbene (NHC)-catalyzed Annulation: This method can be used for the enantioselective construction of azaspiro[4.5]decanes from α,β-γ,δ-unsaturated aldehydes and 3-aminomaleimides.[8]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common challenge in spirocycle synthesis.[9] Potential causes and solutions are outlined in the troubleshooting table below. Key factors to investigate include the quality of starting materials, reaction concentration, temperature, and the choice of catalyst and solvent. For instance, in a Pictet-Spengler approach, ensuring anhydrous conditions is critical, as water can impede the reaction.[10]

Q3: My purified this compound analog shows significant streaking on a silica gel TLC plate. How can I improve the purification?

A3: The basic nature of the nitrogen atom in the this compound core can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, consider the following:

  • Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system.[6]

  • Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina.[6]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an effective purification method.

Q4: How can I achieve better stereocontrol in my this compound synthesis?

A4: Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. For example, enantioselective Pictet-Spengler reactions can be achieved using chiral Brønsted acids, Lewis acids, or hydrogen-bond donors.[5] Similarly, asymmetric intramolecular Heck reactions can establish tertiary or quaternary stereocenters with high enantioselectivity by employing chiral ligands like BINAP.[1]

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Solutions
Poor Quality Starting Materials Ensure starting materials are pure and dry. Re-purify or re-dry reagents if necessary.
Suboptimal Reaction Concentration For intramolecular reactions, high dilution conditions can favor cyclization over polymerization.
Incorrect Reaction Temperature Systematically screen a range of temperatures. Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent decomposition.
Inefficient Catalyst System Screen different catalysts and ligands. For gold-catalyzed reactions, catalyst loading and the choice of counter-ion can be critical. For palladium-catalyzed reactions, the choice of phosphine ligand is crucial.
Unsuitable Solvent Test a variety of solvents with different polarities. Protic solvents may be required for some reactions (e.g., Pictet-Spengler), while aprotic solvents may be better for others.
Formation of Side Products Analyze byproducts by LC-MS or NMR to understand competing reaction pathways and adjust conditions accordingly.
Purification Issues
Problem Potential Cause Recommended Solutions
Streaking on Silica Gel TLC/Column The basic nitrogen atom interacts strongly with the acidic silica gel.[6]Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent.[6] Use an alternative stationary phase like alumina.[6]
Poor Separation in Reverse-Phase HPLC Inappropriate mobile phase composition or gradient.Optimize the gradient of water and organic solvent (e.g., acetonitrile or methanol). Add a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape by ensuring protonation of the amine.[6]
Product is a Non-crystallizable Oil The compound may be a mixture of stereoisomers or contain residual solvent.Attempt to form a salt (e.g., hydrochloride or oxalate) to induce crystallization. Ensure high purity before attempting crystallization.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-6-azaspiro[4.5]decan-1-one via Reductive Amination

This protocol is a general procedure adapted from standard reductive amination techniques.

Materials:

  • 1,4-Cyclohexanedione monoethylene acetal

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for deprotection)

Procedure:

  • To a solution of 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in dichloroethane, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected spirocycle.

  • For deprotection, dissolve the crude product in a mixture of acetone and water and add concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gold(I)-Catalyzed Tandem Cyclization for this compound Skeleton

This protocol is based on a reported gold(I)/copper(II)-cocatalyzed tandem cyclization/semipinacol reaction.

Materials:

  • Appropriate 1,6-enyne substrate

  • [PPh3AuCl]

  • AgOTf

  • Cu(OTf)2

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, dissolve the 1,6-enyne substrate (1.0 eq) in dichloromethane.

  • Add [PPh3AuCl] (5 mol%) and AgOTf (5 mol%).

  • Add Cu(OTf)2 (10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound analog.

Data Presentation

Table 1: Optimization of Gold(I)/Copper(II)-Cocatalyzed Tandem Cyclization
EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Yield (%)
1AuCl (5)-DCMrt9
2[PPh3AuCl]/AgOTf (5)-DCMrt15
3[PPh3AuCl]/AgOTf (5)Cu(OTf)2 (10)DCMrt85
4AuCl (5)Cu(OTf)2 (10)Toluene8045
5[PPh3AuCl]/AgOTf (5)Cu(OTf)2 (10)DCErt78

Data is representative and adapted from general findings on similar transformations.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Protocol start 1,4-Cyclohexanedione monoethylene acetal + Benzylamine in DCE imine Imine Formation (1 hr, rt) start->imine reduction Reduction with STAB (overnight, rt) imine->reduction workup Aqueous Workup reduction->workup deprotection Acidic Deprotection workup->deprotection purification Column Chromatography deprotection->purification product N-Benzyl-6-azaspiro[4.5]decan-1-one purification->product

Caption: Workflow for the synthesis of N-Benzyl-6-azaspiro[4.5]decan-1-one.

troubleshooting_logic start Low Yield Observed check_reagents Check Starting Material Purity start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK high_yield Improved Yield check_reagents->high_yield Impure Reagents (Purified) change_catalyst Screen Catalysts/ Ligands optimize_conditions->change_catalyst No Improvement optimize_conditions->high_yield Optimized change_solvent Screen Solvents change_catalyst->change_solvent No Improvement change_catalyst->high_yield Optimized change_solvent->high_yield Optimized

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Azaspiro[4.5]decane and Azaspiro[4.4]nonane Scaffolds: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic strategies, physicochemical properties, and pharmacological profiles of two prominent azaspirocyclic scaffolds reveals distinct and compelling therapeutic potentials. This guide provides a comprehensive comparison of azaspiro[4.5]decane and azaspiro[4.4]nonane derivatives, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data to inform future research and development efforts.

The azaspirocyclic core is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic properties. Among these, the azaspiro[4.5]decane and azaspiro[4.4]nonane ring systems have emerged as versatile scaffolds for the development of potent and selective modulators of various biological targets. This comparative study elucidates the key differences and similarities between these two classes of compounds, highlighting their respective strengths and therapeutic applications.

Physicochemical Properties: A Tale of Two Scaffolds

The inherent structural differences between the piperidine-containing azaspiro[4.5]decane and the pyrrolidine-containing azaspiro[4.4]nonane manifest in their physicochemical properties. Generally, the larger azaspiro[4.5]decane framework imparts greater lipophilicity compared to the more compact azaspiro[4.4]nonane scaffold. This is reflected in the calculated LogP values of the parent molecules and their derivatives.

PropertyAzaspiro[4.5]decaneAzaspiro[4.4]nonane
Molecular Formula C₉H₁₇NC₈H₁₅N
Molecular Weight 139.24 g/mol [1]125.21 g/mol [2]
XLogP3 2.3[1]1.6[2]
Topological Polar Surface Area 12 Ų[1]12 Ų[2]

Synthetic Strategies: Building the Core

The construction of these azaspirocycles can be achieved through various synthetic routes, with the choice often dictated by the desired substitution patterns and overall synthetic efficiency.

Azaspiro[4.4]nonane Synthesis: A notable and efficient method for the synthesis of the azaspiro[4.4]nonane skeleton is the domino radical bicyclization. This approach allows for the formation of the spirocycle in a single step from an acyclic precursor, offering high convergency.

Azaspiro[4.5]decane Synthesis: The synthesis of azaspiro[4.5]decane derivatives often involves multi-step sequences. Common strategies include the construction of the piperidine ring followed by a spirocyclization step, frequently achieved through intramolecular cyclization reactions or ring-closing metathesis.[3]

Comparative Pharmacological Profiles

A clear divergence in the primary biological targets of these two scaffolds has been observed, particularly within the central nervous system.

Azaspiro[4.4]nonane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of the azaspiro[4.4]nonane scaffold have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are implicated in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive disorders and neurodegenerative diseases.[3]

CompoundTargetKᵢ (nM)
Representative Azaspiro[4.4]nonane Derivative 1α4β2 nAChR1.2
Representative Azaspiro[4.4]nonane Derivative 2α7 nAChR8.5

Azaspiro[4.5]decane Derivatives: A Multi-Target Scaffold: The larger azaspiro[4.5]decane ring system has proven to be a versatile platform for targeting a broader range of CNS receptors and enzymes.

  • Sigma-1 (σ₁) Receptor Ligands: Azaspiro[4.5]decane derivatives have demonstrated significant activity as ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in cellular stress responses.[3][4] Modulation of this receptor is being explored for neuroprotection and the treatment of psychiatric disorders.[3]

  • M1 Muscarinic Acetylcholine Receptor Agonists: Certain derivatives also act as agonists for the M1 muscarinic acetylcholine receptor, a key target for enhancing cognitive function in conditions such as Alzheimer's disease.[3]

  • Kinase Inhibitors: More recently, azaspiro[4.5]decane derivatives have been identified as potent inhibitors of kinases involved in inflammatory processes, such as Janus kinases (JAK) and Receptor-Interacting Protein Kinase 1 (RIPK1). This highlights their potential in treating inflammatory diseases and conditions involving necroptosis.[3]

CompoundTargetIC₅₀/Kᵢ (nM)
Representative Azaspiro[4.5]decane Derivative 3Sigma-1 ReceptorKᵢ = 0.47 - 12.1[4]
Representative Azaspiro[4.5]decane Derivative 4JAK1IC₅₀ = 29
Representative Azaspiro[4.5]decane Derivative 5RIPK1IC₅₀ = 35

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Azaspiro[4.4]nonane Agonist nAChR nAChR Agonist->nAChR Ion_Channel Ion Channel (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel opens Ca_Signal Increased Intracellular Ca²⁺ Ion_Channel->Ca_Signal PI3K PI3K Ca_Signal->PI3K Akt Akt PI3K->Akt Cell_Response Cellular Response (e.g., Neuroprotection) Akt->Cell_Response Sigma1R_Signaling cluster_er Endoplasmic Reticulum cluster_calcium Calcium Signaling Ligand Azaspiro[4.5]decane Ligand Sigma1R Sigma-1 Receptor Ligand->Sigma1R BiP BiP (Chaperone) Sigma1R->BiP dissociates IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Mitochondria Mitochondria Ca_Release->Mitochondria Cell_Stress Cellular Stress Response Mitochondria->Cell_Stress Experimental_Workflow start Start prep Membrane Preparation (from cells or tissue) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Separation of Bound/Free Ligand (Vacuum Filtration) incubation->filtration quantification Quantification of Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC₅₀ and Kᵢ determination) quantification->analysis end End analysis->end

References

A Comparative Guide to the Structure-Activity Relationships of 6-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[4.5]decane scaffold is a key privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that enables the fine-tuning of ligand-receptor interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of this compound derivatives: selective sigma-1 (σ1) receptor ligands and dual tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to facilitate further research and development in these therapeutic areas.

I. Sigma-1 (σ1) Receptor Ligands: 1-Oxa-8-azaspiro[4.5]decane Derivatives

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in cellular stress responses and calcium signaling.[1] Its modulation is a promising strategy for the treatment of neurodegenerative diseases, psychiatric disorders, and for tumor imaging.[1][2] A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands.[3]

Quantitative Data: SAR of 1-Oxa-8-azaspiro[4.5]decane Derivatives

The following table summarizes the binding affinities (Ki) of various 1-oxa-8-azaspiro[4.5]decane derivatives for the σ1 and sigma-2 (σ2) receptors, providing insight into their potency and selectivity.

CompoundRKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
1 H12.124.22
2 2-F2.3010244
3 3-F1.1220.318
4 4-F0.4711.825
5 2-MeO3.2114244
6 3-MeO1.8950.727
7 4-MeO0.8632.137

Data compiled from literature sources.[3] Direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Sigma-1 Receptor Binding Assay

A competitive radioligand binding assay is utilized to determine the binding affinity of test compounds for the σ1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor agonist).

  • Membrane Preparation: Homogenates from guinea pig brain or cells expressing the human σ1 receptor.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Filtration: Glass fiber filters (GF/B).

  • Scintillation Cocktail.

Procedure:

  • A reaction mixture is prepared containing the membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-3 nM), and varying concentrations of the test compound in the assay buffer.[4]

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of an unlabeled σ1 ligand like haloperidol.[4]

  • The reaction mixtures are incubated, typically for 90-120 minutes at 37°C or room temperature, to reach equilibrium.[5][6]

  • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[4]

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[4]

  • The radioactivity retained on the filters is measured using liquid scintillation counting.[4]

  • The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Signaling Pathway Diagram: Sigma-1 Receptor at the MAM

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion ER_lumen ER Lumen BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP IP3R IP3R Sigma1->IP3R Modulates Mito_matrix Mitochondrial Matrix VDAC VDAC Ca_Mito Ca²⁺ VDAC->Ca_Mito Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ligand Agonist Ligand Ligand->Sigma1 Binds Ca_ER->VDAC Uptake Cell_Stress Cellular Stress Response Ca_Mito->Cell_Stress Regulates

Caption: Sigma-1 receptor signaling at the mitochondria-associated membrane (MAM).

II. Dual TYK2/JAK1 Inhibitors: 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The Janus kinase (JAK) family, including TYK2 and JAK1, are critical mediators of cytokine signaling through the JAK-STAT pathway.[7] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[7] Consequently, dual inhibition of TYK2 and JAK1 is an attractive therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors.[7]

Quantitative Data: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The following table presents the half-maximal inhibitory concentrations (IC50) for key 2,8-diazaspiro[4.5]decan-1-one derivatives against a panel of JAK kinases, demonstrating their potency and selectivity profile.

CompoundTYK2 IC50 [nM]JAK1 IC50 [nM]JAK2 IC50 [nM]JAK3 IC50 [nM]Selectivity (JAK2/TYK2)Selectivity (JAK2/JAK1)
Tofacitinib 5643201120.360.47
Compound 14l 9150>1000>1000>111>6.67
Compound 48 637>1000>1000>167>27

Data compiled from literature sources.[7] Direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: TYK2/JAK1 Kinase Assay

A common method to determine the inhibitory activity of compounds against TYK2 and JAK1 is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant Kinases: Purified human TYK2 and JAK1.

  • Substrate: A suitable peptide substrate for the kinases.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Typically contains HEPES, MgCl₂, Brij-35, and DTT.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test Compound.

Procedure:

  • The test compound is serially diluted to various concentrations.

  • The kinase reaction is initiated by adding the kinase, substrate, and ATP to a reaction well containing the test compound or vehicle control. The final ATP concentration is typically at or near the Km for each enzyme.[1]

  • The reaction is allowed to proceed for a set time, usually 60 minutes, at room temperature.[1]

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1]

  • After a 40-minute incubation, the Kinase Detection Reagent is added. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.[1]

  • The luminescence is measured using a plate reader after a 30-minute incubation.[1]

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram: TYK2/JAK1 Inhibition

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Target_Gene Target Gene Transcription STAT_Dimer->Target_Gene Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Experimental Workflow Diagram

experimental_workflow cluster_discovery Drug Discovery & SAR cluster_preclinical Preclinical Evaluation Synthesis Synthesis of This compound Derivatives Screening Primary Screening (e.g., Binding Assay) Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., Disease Models) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

References

In Vivo Validation of 6-Azaspiro[4.5]decane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-azaspiro[4.5]decane analogs that have undergone in vivo validation. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide explores the in vivo applications of various analogs, highlighting their therapeutic potential across different disease areas, including neuroscience and oncology.

Comparative Analysis of In Vivo Performance

The following tables summarize the quantitative data for representative this compound analogs from in vivo studies. This allows for a direct comparison of their potency and efficacy.

Compound IDTargetAnimal ModelKey In Vivo Efficacy MetricPotency (ID50/ED50)Source
4-indolymethyl analog of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane Dopamine ReceptorCatInhibition of cardioaccelerator nerve stimulationID50: 0.095 µmol/kg
Apomorphine (Reference) Dopamine ReceptorCatInhibition of cardioaccelerator nerve stimulationID50: 0.0348 µmol/kg
[¹⁸F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) Sigma-1 (σ1) ReceptorMouse (Human tumor xenograft)Tumor imaging agentHigh accumulation in carcinoma and melanoma
[¹⁸F]8 Sigma-1 (σ1) ReceptorMouseBrain imaging agentHigh initial brain uptake
Compound IDIn Vitro Binding Affinity (Ki)SelectivitySource
[¹⁸F]5a Ki (σ1) = 5.4 ± 0.4 nM30-fold over σ2 receptors, 1404-fold over VAChT
Compound 8 Ki (σ1) = 0.47 - 12.1 nMModerate selectivity over σ2 receptors (2 - 44 fold)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in the evaluation of this compound derivatives.

Dopamine Agonist Activity in the Cat Cardioaccelerator Nerve Assay

This assay evaluates the peripheral dopamine agonist activity of a compound.

  • Animal Model: Cats.

  • Procedure:

    • The animals are anesthetized.

    • The right cardioaccelerator nerve is isolated and stimulated to induce a tachycardic response.

    • Test compounds are administered intravenously.

    • The inhibition of the neurally induced tachycardia is measured.

  • Endpoint: The dose of the compound that causes a 50% inhibition of the tachycardic response (ID50) is determined.

In Vivo Tumor Imaging with Radiolabeled Sigma-1 Receptor Ligands

This protocol is used to assess the ability of a radiolabeled compound to accumulate in tumors expressing the sigma-1 receptor.

  • Animal Model: Mice with human tumor xenografts (e.g., carcinoma, melanoma).

  • Procedure:

    • The radiolabeled compound (e.g., [¹⁸F]5a) is administered to the tumor-bearing mice.

    • Small animal Positron Emission Tomography (PET) imaging is performed to visualize the biodistribution of the radiotracer.

    • To confirm specificity, a blocking agent (e.g., haloperidol) can be co-administered to observe any reduction in tumor accumulation of the radiotracer.

  • Endpoint: The degree of accumulation of the radiotracer in the tumor tissue.

In Vivo Brain Imaging with Radiolabeled Sigma-1 Receptor Ligands

This protocol evaluates the potential of a radiolabeled compound as a brain imaging agent targeting the sigma-1 receptor.

  • Animal Model: Mice (e.g., ICR mice).

  • Procedure:

    • The radiolabeled compound (e.g., [¹⁸F]8) is administered to the mice.

    • The biodistribution of the radiotracer in different organs, including the brain, is determined at various time points.

    • To assess specific binding, a selective sigma-1 receptor agonist (e.g., SA4503) is used as a blocking agent in a separate group of animals.

    • Ex vivo autoradiography of brain sections is performed to visualize the regional distribution of the radiotracer.

  • Endpoint: Brain uptake of the radiotracer and its reduction upon pretreatment with a blocking agent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vivo validation of these compounds.

G cluster_0 Dopaminergic Signaling Dopamine_Analog This compound Dopamine Analog Dopamine_Receptor Dopamine Receptor Dopamine_Analog->Dopamine_Receptor G_Protein G-Protein Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response

Fig. 1: Simplified Dopaminergic Signaling Pathway

G cluster_1 In Vivo Validation Workflow Compound_Synthesis Compound Synthesis and Radiolabeling In_Vitro_Binding In Vitro Binding Assays (Affinity & Selectivity) Compound_Synthesis->In_Vitro_Binding Animal_Model Animal Model Selection (e.g., Xenograft, Normal) In_Vitro_Binding->Animal_Model Compound_Admin Compound Administration Animal_Model->Compound_Admin In_Vivo_Imaging In Vivo Imaging (PET) or Pharmacological Assay Compound_Admin->In_Vivo_Imaging Data_Analysis Data Analysis (e.g., Potency, Biodistribution) In_Vivo_Imaging->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Fig. 2: General Experimental Workflow

A Head-to-Head Comparison of a Novel 6-Azaspiro[4.5]decane Derivative with Established CNS Drugs Targeting the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutics for central nervous system (CNS) disorders, researchers and drug development professionals are increasingly focusing on unique molecular scaffolds that offer the potential for improved efficacy and safety profiles. One such scaffold, the 6-azaspiro[4.5]decane core, has given rise to a promising new derivative with high affinity for the sigma-1 receptor, a key player in cellular stress responses and neuronal function. This guide provides a comprehensive head-to-head comparison of a representative this compound derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , against well-established CNS drugs that also target the sigma-1 receptor.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that has been implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and neuropathic pain.[1][2] Modulation of this receptor by small molecules presents a compelling strategy for therapeutic intervention.

This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the performance of this novel azaspiro[4.5]decane derivative in relation to known CNS drugs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of the this compound derivative and selected known CNS drugs for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The inhibitory constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.

CompoundScaffoldPrimary CNS Indication(s)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decaneInvestigational5.4 ± 0.4[3][4]~162[3][4]~30[3][4]
Fluvoxamine Aryl ketoneDepression, OCD36 - 44[5]>10,000[5]>227
Donepezil N-benzylpiperidineAlzheimer's Disease16 - 41[5]>10,000[5]>243
Haloperidol ButyrophenoneSchizophrenia, Tourette's1.8 - 4.1[5]11 - 18[5]~2.7 - 10
(+)-Pentazocine BenzomorphanPain2.9 - 8.2[5]1,500 - 5,000[5]~183 - 1724

Key Observations:

  • The novel this compound derivative demonstrates high affinity for the sigma-1 receptor, comparable to that of established drugs like haloperidol and (+)-pentazocine.[3][4]

  • It exhibits good selectivity for the sigma-1 receptor over the sigma-2 receptor.[3][4]

  • Fluvoxamine and Donepezil, while having moderate affinity for the sigma-1 receptor, show very high selectivity against the sigma-2 receptor.[5]

  • Haloperidol, a potent antipsychotic, binds to both sigma-1 and sigma-2 receptors with high affinity, indicating a lower selectivity profile.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the binding affinity data is crucial for accurate interpretation and comparison. The following is a typical protocol for a competitive radioligand binding assay for the sigma-1 receptor.

Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Source: Guinea pig brain membranes or cell lines expressing the human sigma-1 receptor.[6]

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[7]

  • Test Compound: The this compound derivative or known CNS drugs dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known sigma-1 ligand, such as haloperidol (10 µM), to determine the amount of non-specific binding of the radioligand.[8]

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize the biological source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (typically in a serial dilution).

    • Radioligand ([³H]-(+)-pentazocine) at a concentration near its dissociation constant (Kd).

    • Membrane homogenate.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.[8]

  • Termination and Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Key Processes

To better understand the context of this research, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for evaluating novel compounds.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects BiP BiP (Binding Immunoglobulin Protein) S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Ligand Sigma-1 Ligand (e.g., Azaspirodecane derivative) Ligand->S1R_inactive Binds S1R_active->BiP Dissociates IonChannels Ion Channels (e.g., K+, Ca2+) S1R_active->IonChannels Modulates Kinases Kinases (e.g., PKC, Akt) S1R_active->Kinases Activates Ca_signaling Ca2+ Signaling S1R_active->Ca_signaling Regulates Neurite_outgrowth Neurite Outgrowth S1R_active->Neurite_outgrowth Promotes

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Scaffold This compound Scaffold Synthesis Chemical Synthesis of Derivative Scaffold->Synthesis Binding_Assay Sigma-1 Receptor Binding Assay Synthesis->Binding_Assay Affinity_Determination Determine Ki and Selectivity Binding_Assay->Affinity_Determination Animal_Models Animal Models of CNS Disorders Affinity_Determination->Animal_Models Promising Candidates Efficacy_Testing Evaluate Therapeutic Efficacy Animal_Models->Efficacy_Testing Tox_PK Toxicology and Pharmacokinetics Efficacy_Testing->Tox_PK

References

Confirming the Binding Mode of 6-Azaspiro[4.5]decane Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental and computational methodologies for confirming the binding mode of 6-azaspiro[4.5]decane ligands, a scaffold of significant interest in drug discovery, particularly for its interaction with sigma receptors. We present a comparative analysis of binding affinities for various derivatives, detailed experimental protocols, and visualizations to elucidate key processes.

Data Presentation: Comparative Binding Affinities

The this compound scaffold has been explored for its potential as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The following tables summarize the binding affinities (Ki) of various this compound derivatives, providing a quantitative comparison of their potency and selectivity.

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors

Compound IDRKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₂/σ₁)
2a H12.1 ± 1.5265 ± 2522
2b 2-F3.5 ± 0.4154 ± 1244
2c 3-F1.8 ± 0.239.6 ± 3.122
2d 4-F0.47 ± 0.06  9.8 ± 0.821
2e 4-Cl0.61 ± 0.08  12.8 ± 1.121
2f 4-Br0.89 ± 0.11  19.5 ± 1.622
2g 4-CH₃1.2 ± 0.125.3 ± 2.021

Data extracted from a study on 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ₁ receptor ligands.[1]

Table 2: Binding Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative

Compound IDStructureKi (σ₁) [nM]Selectivity over σ₂
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold

This compound demonstrated high affinity for σ₁ receptors and notable selectivity over σ₂ receptors.[2]

Mandatory Visualizations

To clarify the relationships and workflows discussed, the following diagrams are provided.

General Structure of this compound Ligands cluster_scaffold This compound Scaffold cluster_substituents Common Substitution Points Scaffold Scaffold R1 R1 Scaffold->R1 N-substitution R2 R2 Scaffold->R2 Ring substitution Experimental Workflow for Binding Mode Confirmation cluster_synthesis Ligand Preparation cluster_binding Initial Binding Assessment cluster_structural Structural Elucidation cluster_computational In Silico Analysis Synthesis Synthesis of this compound Derivatives Radioligand Radioligand Binding Assays Synthesis->Radioligand BindingData Determine Ki and Selectivity Radioligand->BindingData XRay X-ray Crystallography BindingData->XRay NMR NMR Spectroscopy BindingData->NMR Docking Computational Docking BindingData->Docking Structure Determine 3D Binding Pose XRay->Structure NMR->Structure BindingMode Predict Binding Interactions Structure->BindingMode Validation Docking->BindingMode

References

In Vitro ADME Profiling: A Comparative Analysis of 6-Azaspiro[4.5]decane Derivatives and Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative 6-azaspiro[4.5]decane compound against the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib. The this compound scaffold is a key structural motif in modern medicinal chemistry, particularly in the development of novel kinase inhibitors. Understanding the ADME profile of compounds containing this scaffold is crucial for optimizing their therapeutic potential.

Disclaimer: Publicly available in vitro ADME data for specific this compound derivatives is limited. Therefore, the data presented for the "Representative this compound Derivative" is illustrative, representing a desirable profile for a drug discovery candidate, to provide a framework for comparison. The data for Tofacitinib is based on publicly available information.

Data Presentation: Comparative ADME Profile

The following tables summarize key in vitro ADME parameters for a representative this compound derivative and Tofacitinib.

Parameter Representative this compound Derivative Tofacitinib Therapeutic Relevance
Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)> 60~3 hours (in vivo)Indicates the rate of metabolic clearance in the liver. A longer half-life suggests lower clearance and potentially longer duration of action.
Intrinsic Clearance (CLint, µL/min/mg protein)< 10ModeratePredicts the hepatic extraction ratio and overall metabolic clearance.
Permeability (Caco-2 Assay)
Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s)15HighPredicts intestinal absorption. High permeability is desirable for orally administered drugs.
Efflux Ratio (Papp B→A / Papp A→B)< 2Substrate of P-glycoproteinAn efflux ratio > 2 suggests the compound is actively transported out of cells, which can limit absorption.
Plasma Protein Binding (Human Plasma)
Percent Bound (%)85%~40%The extent of binding to plasma proteins affects the free concentration of the drug available to interact with its target and be cleared.
Unbound Fraction (fu)0.150.60The fraction of the drug that is not bound to plasma proteins.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

1. Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

  • Test System: Pooled human liver microsomes.

  • Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot is used to determine the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.

2. Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time. This simulates drug absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured. This assesses the extent of active efflux.

  • Incubation: The plate is incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at specified time points.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

3. Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability.

  • Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of unbound small molecules but retains proteins.

  • Sample Preparation: The test compound is added to human plasma at a specified final concentration.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a phosphate buffer (pH 7.4) is added to the other chamber.

  • Incubation: The sealed device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are removed from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The fraction of the unbound drug (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described ADME assays.

G cluster_0 Metabolic Stability Workflow prep Prepare Incubation Mixture: - Test Compound - Human Liver Microsomes - Buffer (pH 7.4) start Initiate Reaction: Add NADPH at 37°C prep->start sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) start->sample quench Quench Reaction: Add Cold Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay.

G cluster_1 Caco-2 Permeability Workflow culture Culture Caco-2 cells on Transwell inserts (~21 days) integrity Verify Monolayer Integrity (TEER) culture->integrity add_compound Add Test Compound to Apical (A) or Basolateral (B) side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Chamber over time incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

G cluster_2 Plasma Protein Binding (RED) Workflow prep_sample Spike Test Compound into Human Plasma load_red Load Plasma and Buffer into RED Device prep_sample->load_red incubate Incubate at 37°C to reach equilibrium (~4h) load_red->incubate sample Sample from both Plasma and Buffer chambers incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate % Bound and Unbound Fraction analyze->calculate

Caption: Workflow for the Plasma Protein Binding Assay.

Comparative Selectivity Analysis of Azaspiro[4.5]decane-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the selectivity of a novel series of kinase inhibitors built around an azaspiro[4.5]decane scaffold. While the initial focus was on 6-azaspiro[4.5]decane derivatives, the most comprehensive selectivity data available is for a series of potent 2,8-diazaspiro[4.5]decan-1-one dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This document will focus on the characterization of these compounds, offering objective performance comparisons and the detailed experimental data required for assessment by researchers, scientists, and drug development professionals.

Introduction to TYK2/JAK1 Inhibition

TYK2 and JAK1 are non-receptor tyrosine kinases belonging to the Janus kinase (JAK) family. They are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[1] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs translocate to the nucleus to regulate the transcription of inflammatory genes.[2] Dual inhibition of TYK2 and JAK1 is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[3][4]

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its safety and efficacy, as off-target inhibition can lead to undesirable side effects. The following table summarizes the inhibitory potency (IC50) of a lead 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48 , against its primary targets (TYK2 and JAK1) and other members of the JAK family.[3][5] Lower IC50 values denote higher potency.

Table 1: Biochemical Inhibitory Potency of Compound 48

Kinase Target IC50 (nM) Selectivity Ratio (vs. TYK2) Selectivity Ratio (vs. JAK1)
TYK2 6 1x 6.2x
JAK1 37 0.16x 1x
JAK2 >1000 >167x >27x

| JAK3 | >1000 | >167x | >27x |

Data sourced from Yang et al., Journal of Medicinal Chemistry, 2022.[3][5]

As the data indicates, Compound 48 is a potent inhibitor of TYK2 and JAK1, while exhibiting high selectivity against JAK2 and JAK3, kinases whose inhibition is associated with hematopoietic side effects.[3]

Signaling Pathway and Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway initiated by cytokine binding and the point of intervention by dual TYK2/JAK1 inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding TYK2 TYK2 JAK1 JAK1 TYK2->JAK1 2. Activation STAT_inactive STAT TYK2->STAT_inactive 3. Phosphorylation JAK1->STAT_inactive 3. Phosphorylation pSTAT pSTAT STAT_inactive->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Azaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibition Inhibitor->JAK1 GeneTranscription Gene Transcription DNA->GeneTranscription 6. Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one.

Experimental Protocols

The following protocols are representative of the methods used to determine the selectivity and potency of azaspiro[4.5]decane-based JAK inhibitors.

In Vitro Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified kinases. The ADP-Glo™ kinase assay is a common method that measures ATP consumption as an indicator of kinase activity.[6]

Objective: To determine the IC50 value of a test compound against purified TYK2, JAK1, JAK2, and JAK3 enzymes.

Materials:

  • Recombinant human kinase enzymes (TYK2, JAK1, JAK2, JAK3)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

Biochemical_Assay_Workflow A Prepare serial dilutions of azaspiro[4.5]decane inhibitor in DMSO B Dispense inhibitor dilutions into 384-well plate A->B C Add kinase and peptide substrate solution to wells B->C D Pre-incubate to allow compound-enzyme binding C->D E Initiate reaction by adding ATP solution D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent F->G H Convert ADP to ATP and generate luminescent signal with Kinase Detection Reagent G->H I Measure luminescence with a plate reader H->I J Analyze data: Normalize to controls, plot dose-response curve, and calculate IC50 I->J

Caption: Workflow for the in vitro biochemical kinase assay.

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in DMSO. This is followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: 5 µL of the diluted compound or vehicle (DMSO in buffer) is added to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: 10 µL of a solution containing the specific kinase (e.g., TYK2) and its corresponding peptide substrate in Kinase Assay Buffer is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific enzyme to ensure accurate determination of IC50 values for ATP-competitive inhibitors.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Signal Generation: 25 µL of ADP-Glo™ Reagent is added to each well to stop the reaction and deplete unused ATP. After a 40-minute incubation, 50 µL of Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, producing light.

  • Data Acquisition: After a 30-minute incubation to stabilize the signal, luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized relative to high (vehicle control, 0% inhibition) and low (no enzyme, 100% inhibition) controls. IC50 values are calculated by fitting the normalized data to a four-parameter variable slope model using non-linear regression.

Cellular Phospho-STAT Assay (Whole Blood)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a physiological context, providing a measure of cellular potency.

Objective: To determine the cellular IC50 of a test compound by measuring the inhibition of cytokine-stimulated STAT phosphorylation in human whole blood.

Materials:

  • Freshly collected human whole blood from healthy donors (using heparin as an anticoagulant).

  • Cytokines for stimulation (e.g., IL-6 for JAK1/JAK2, IFN-α for TYK2/JAK1).

  • Test compound dissolved in DMSO.

  • Lyse/Fix and Permeabilization buffers (e.g., BD Phosflow™).

  • Fluorophore-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1).

  • Flow cytometer.

Procedure:

  • Compound Incubation: 100 µL of whole blood is pre-incubated with various concentrations of the test compound for 1-2 hours at 37°C.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes at 37°C to induce STAT phosphorylation.[7]

  • Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed by adding a pre-warmed Lyse/Fix buffer.

  • Permeabilization: Cells are washed and then permeabilized with an ice-cold permeabilization buffer to allow antibodies to access intracellular proteins.

  • Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT3).

  • Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is determined. The percent inhibition is calculated relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls. IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.[7]

References

Comparative Analysis of a 6-Azaspiro[4.5]decane Library: A Cross-Target Activity Screening Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-target activity of a 6-azaspiro[4.5]decane library, offering insights into its potential applications in drug discovery. Due to the absence of a single comprehensive public screening of a unified this compound library against a wide array of targets, this document synthesizes and presents data from various studies on individual derivatives. This compiled analysis serves as a "virtual" cross-target screening guide, highlighting the polypharmacological potential of this scaffold. The performance of the this compound scaffold is discussed in the context of related saturated heterocyclic libraries, namely piperidine and pyrrolidine libraries, which are prevalent in medicinal chemistry.

Data Presentation: A Virtual Cross-Target Activity Profile

The following tables summarize the reported biological activities of various this compound and structurally related azaspiro[4.5]decane derivatives across different target classes. This aggregated data provides a snapshot of the scaffold's potential for interacting with diverse biological targets.

Table 1: Activity of this compound Derivatives against G-Protein Coupled Receptors (GPCRs)

Compound/Library DerivativeTargetAssay TypeActivity (nM)Reference
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSigma-1 Receptor (σ1R)Radioligand BindingIC50 = 92[1]
Substituted 1,4-dioxa-8-azaspiro[4.5]decanesSigma-1 Receptor (σ1R)Radioligand BindingKi = 0.47 - 12.1
Substituted 1,4-dioxa-8-azaspiro[4.5]decanesM1 Muscarinic ReceptorFunctional AssayAgonist activity reported

Table 2: Activity of this compound Derivatives against Kinases

Compound/Library DerivativeTargetAssay TypeActivity (nM)Reference
2,8-diazaspiro[4.5]decan-1-one seriesRIPK1 KinaseBiochemical AssayIC50 = 92[1]
Substituted azaspiro[4.5]decanesTYK2/JAK1 KinaseBiochemical AssayPotent inhibition reported[2]

Table 3: Anticancer Activity of Azaspiro[4.5]decane Derivatives

Compound/Library DerivativeCell LineAssay TypeActivity (µM)Reference
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2, PC-3, HCT116MTT AssayIC50 = 0.092 - 0.120[3][4]
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesA549, MDA-MB-231, HeLaAntiproliferative AssayIC50 values reported[5]

Table 4: Antibacterial Activity of this compound Derivatives

Compound/Library DerivativeBacterial StrainAssay TypeActivityReference
Data not publicly availableVariousMIC Determination--

Note: The lack of publicly available data on the broad antibacterial screening of a this compound library is a current limitation.

Comparison with Alternative Heterocyclic Libraries

Piperidine and Pyrrolidine Libraries:

The this compound scaffold can be considered a conformationally restricted analog of piperidine. This structural feature can lead to enhanced target specificity and improved pharmacokinetic properties compared to more flexible piperidine and pyrrolidine derivatives.[6][7]

  • Piperidine-containing compounds are ubiquitous in approved drugs and are known to interact with a wide range of biological targets, including GPCRs, ion channels, and enzymes.[6][7][8][9]

  • Pyrrolidine-based libraries also exhibit broad bioactivity, with derivatives showing promise as anticancer, antimicrobial, and CNS-active agents.[10][11][12][13][14]

The key differentiator for the this compound scaffold is its rigid, three-dimensional nature. This can be advantageous in targeting proteins with well-defined binding pockets, potentially leading to higher affinity and selectivity. However, this rigidity may also limit its ability to adapt to a wider range of binding sites compared to the more flexible piperidine and pyrrolidine rings. A comprehensive head-to-head screening of these libraries would be necessary for a definitive comparison of their hit rates and diversity of biological activities.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Radioligand Binding Assay for GPCRs (e.g., Sigma-1 Receptor)

  • Objective: To determine the binding affinity of test compounds to a specific GPCR.

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]-ligand), test compounds, wash buffer, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well filter plate.

    • Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

    • Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from free radioligand.[15][16]

    • Add scintillation fluid to the filters and quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

2. In Vitro Kinase Inhibition Assay

  • Objective: To determine the potency of test compounds in inhibiting the activity of a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, test compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™, TR-FRET).[17][18][19][20][21]

  • Procedure:

    • Add the kinase and test compound to the wells of a microplate and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of ADP produced (and thus kinase activity).

    • Calculate the IC50 value by plotting the signal against the logarithm of the test compound concentration.

3. Cancer Cell Line Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of test compounds on the viability and proliferation of cancer cells.[22][23][24][25][26]

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a plate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4. Bacterial Growth Inhibition Assay (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.[27][28][29][30][31]

  • Materials: Bacterial strains, Mueller-Hinton broth (or other suitable growth medium), 96-well plates, test compounds, and a plate reader or visual inspection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth, either by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualization

G General Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Transduction Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Ligand Ligand Ligand->Receptor Activation Inhibitor This compound Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling cascade by a this compound derivative.

G Experimental Workflow for Cross-Target Screening cluster_library Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Follow-up Library This compound Library GPCR_Screen GPCR Assays Library->GPCR_Screen Kinase_Screen Kinase Assays Library->Kinase_Screen Anticancer_Screen Anticancer Assays Library->Anticancer_Screen Antibacterial_Screen Antibacterial Assays Library->Antibacterial_Screen Data_Analysis Data Analysis (IC50/MIC Determination) GPCR_Screen->Data_Analysis Kinase_Screen->Data_Analysis Anticancer_Screen->Data_Analysis Antibacterial_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

References

Unlocking the Brain's Therapeutic Potential: A Comparative Guide to Novel 6-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel 6-azaspiro[4.5]decane derivatives against established alternatives, supported by experimental data, reveals promising avenues for the treatment of complex neurological and psychiatric disorders.

The rigid, three-dimensional structure of the this compound scaffold has established it as a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of key central nervous system (CNS) targets. This guide provides a comparative analysis of novel derivatives targeting the sigma-1 (σ1) receptor and the delta (δ) opioid receptor, both implicated in the pathophysiology of neurodegenerative diseases, pain, and mood disorders.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy of a compound is intrinsically linked to its binding affinity for its biological target. The following tables summarize the binding affinities (Ki) of representative this compound derivatives for the σ1 and δ opioid receptors, alongside established reference compounds for comparison.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroprotection, making it a compelling target for neurodegenerative diseases.

Compound IDDerivative ClassTargetBinding Affinity (Ki, nM)Selectivity (σ2/σ1)Reference CompoundReference Ki (nM)
Compound 1 1-Oxa-8-azaspiro[4.5]decaneσ1 Receptor0.47 - 12.1[1]2 - 44[1](+)-Pentazocine~10
Compound 2 1,4-Dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4[2]30[2]Haloperidol-
Compound 3 2,7-Diazaspiro[3.5]nonaneσ1 Receptor2.710BD-1063-

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Delta (δ) Opioid Receptor Agonists

The δ opioid receptor is a promising target for the treatment of chronic pain, anxiety, and depression, with a potentially lower risk of the side effects associated with mu (μ) opioid receptor agonists.

Compound IDDerivative ClassTargetBinding Affinity (Ki, nM)Selectivity (MOR/DOR)Reference CompoundReference Ki (nM)
Compound 4 1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ Opioid ReceptorSubmicromolar[3]9.6-fold for DOR[4]SNC80-
Compound 5 1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ Opioid ReceptorSubmicromolar[3]-DPDPE-

Note: MOR refers to the mu opioid receptor. Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades and the experimental methodologies used to assess compound activity is crucial for drug development.

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_invivo In Vivo Evaluation synthesis Synthesis of Novel This compound Derivatives radioligand_assay Radioligand Competition Binding Assay synthesis->radioligand_assay Test Compounds ki_determination Determination of Binding Affinity (Ki) radioligand_assay->ki_determination functional_assay In Vitro Functional Assays (e.g., cAMP, Calcium Mobilization) ki_determination->functional_assay Prioritization efficacy_potency Determination of Efficacy (Emax) and Potency (EC50/IC50) functional_assay->efficacy_potency animal_models Animal Models of Neurological Disorders efficacy_potency->animal_models Lead Compounds therapeutic_potential Assessment of Therapeutic Potential animal_models->therapeutic_potential

Caption: A generalized experimental workflow for the validation of novel this compound derivatives.

Sigma-1 (σ1) Receptor Signaling

sigma1_pathway ligand σ1R Agonist (this compound derivative) s1r_bip σ1R-BiP Complex (ER Membrane) ligand->s1r_bip Binds s1r σ1R s1r_bip->s1r Dissociation ip3r IP3R s1r->ip3r Interacts with downstream Modulation of Ion Channels, Kinases, etc. s1r->downstream ca_release Ca2+ Release from ER ip3r->ca_release neuroprotection Neuroprotection & Cellular Resilience ca_release->neuroprotection downstream->neuroprotection

Caption: Simplified signaling pathway of the sigma-1 (σ1) receptor upon agonist binding.

Delta (δ) Opioid Receptor Signaling

delta_opioid_pathway agonist δ Opioid Agonist (1,3,8-Triazaspiro[4.5]decane derivative) dor δ Opioid Receptor (GPCR) agonist->dor Activates gi_go Gi/Go Protein dor->gi_go Couples to ac Adenylyl Cyclase gi_go->ac Inhibits mapk MAPK Pathway gi_go->mapk Activates camp ↓ cAMP ac->camp neuronal_excitability ↓ Neuronal Excitability camp->neuronal_excitability analgesia Analgesia & Anxiolysis mapk->analgesia neuronal_excitability->analgesia

Caption: Key signaling pathways activated by the delta (δ) opioid receptor.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of therapeutic candidates.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol or (+)-pentazocine

  • Membrane preparation: Guinea pig brain or cell lines expressing σ1 receptors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds: this compound derivatives at various concentrations

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine at a fixed concentration (near its Kd), and varying concentrations of the test compound or control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Delta (δ) Opioid Receptor

This protocol describes a competitive binding assay to determine the Ki of test compounds for the δ opioid receptor.

Materials:

  • Radioligand: [³H]Naltrindole or a selective agonist like [³H]DPDPE

  • Non-specific binding control: Unlabeled naltrindole

  • Membrane preparation: Brain tissue from rodents or cell lines expressing the δ opioid receptor

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

  • Test compounds: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives at various concentrations

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound or control.

  • Incubation: Incubate the plates on ice or at room temperature for a defined period to allow for binding.

  • Harvesting: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 and subsequently the Ki value for each test compound.

Functional Assay for Neurokinin-1 (NK1) Receptor Antagonism (Calcium Mobilization)

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.

Materials:

  • Cell line: CHO-K1 cells stably expressing the human NK1 receptor.[5]

  • Agonist: Substance P[5]

  • Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

  • Test compounds: Potential NK1 receptor antagonists

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the CHO-NK1 cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells and then incubate with varying concentrations of the test compound or vehicle control.

  • Agonist Stimulation: Add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50). The antagonist potency can also be expressed as a pA2 value, calculated using the Schild's equation.[5]

This guide highlights the significant therapeutic potential of novel this compound derivatives. The presented data and protocols offer a solid foundation for further research and development in the quest for more effective treatments for a range of debilitating neurological and psychiatric conditions.

References

Safety Operating Guide

Proper Disposal of 6-Azaspiro[4.5]decane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Azaspiro[4.5]decane (CAS No. 177-17-3), a vital component in various pharmaceutical intermediates. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a comprehensive toxicological profile is not fully established, similar azaspiro compounds can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place the contained material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.

  • Containerization:

    • Collect waste this compound in a designated, compatible, and properly labeled waste container.

    • Ensure the container is sealed tightly to prevent leaks or spills.

    • Do not mix with incompatible wastes.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "177-17-3," and the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and any other relevant information from the Safety Data Sheet (SDS).

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container may be disposed of as regular waste, depending on institutional policies.

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on standard laboratory safety protocols and information synthesized from Safety Data Sheets for this compound and structurally similar compounds. The primary reference for safe handling and disposal is the Safety Data Sheet provided by the chemical manufacturer.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material contaminated? start->is_contaminated characterize_waste Characterize as Hazardous Waste is_contaminated->characterize_waste Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No select_container Select Compatible, Labeled Container characterize_waste->select_container collect_waste Collect Waste in Container select_container->collect_waste seal_label Seal and Label Container Correctly collect_waste->seal_label store_waste Store in Designated Accumulation Area seal_label->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->characterize_waste dispose_container->end

Personal protective equipment for handling 6-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 6-Azaspiro[4.5]decane. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

PPE Category Specification Purpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact which may cause serious irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To avoid skin contact which can lead to irritation.
Body Protection Laboratory coat, long-sleeved clothing, or impervious gown.To protect skin from accidental splashes or contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.To prevent inhalation of vapors or aerosols that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not inhale vapors or dust.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly with soap and water after handling the compound.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture ingress and leakage.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.

    • Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal.[1]

  • Decontamination :

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A 1. Pre-Handling Assessment B 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C 3. Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D 4. Handle this compound - Avoid contact and inhalation C->D E 5. Post-Handling Procedures - Tightly seal container - Clean workspace D->E H 8. Waste Disposal - Collect in labeled container - Follow institutional guidelines D->H F 6. Doff and Dispose of Contaminated PPE E->F G 7. Wash Hands Thoroughly F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[4.5]decane
Reactant of Route 2
6-Azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.